molecular formula C15H13FN2OS B10828837 Desmethylflutiazepam CAS No. 41191-07-5

Desmethylflutiazepam

Katalognummer: B10828837
CAS-Nummer: 41191-07-5
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: OIUXDRAIBZLJAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylflutiazepam is a useful research compound. Its molecular formula is C15H13FN2OS and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

41191-07-5

Molekularformel

C15H13FN2OS

Molekulargewicht

288.3 g/mol

IUPAC-Name

7-ethyl-5-(2-fluorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one

InChI

InChI=1S/C15H13FN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)

InChI-Schlüssel

OIUXDRAIBZLJAE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3F

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Desmethylflutiazepam: A Physicochemical and Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Desmethylflutiazepam. This document provides a detailed overview of the compound's physicochemical properties, alongside established and inferred experimental protocols for its synthesis and analysis. Furthermore, it elucidates the well-understood signaling pathway for the benzodiazepine class of compounds, to which this compound belongs.

Core Physicochemical Properties

This compound, a thienodiazepine derivative and a metabolite of flutiazepam, is classified as a benzodiazepine.[1] It is recognized for its anticonvulsant, muscle relaxant, and narcosis-potentiating activities in rodent models.[1] The fundamental physicochemical characteristics of this compound are summarized below to provide a foundational understanding for researchers.

PropertyValueSource
Formal Name 7-ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-oneCayman Chemical
CAS Number 41191-07-5Cayman Chemical
Molecular Formula C₁₅H₁₃FN₂OSCayman Chemical
Formula Weight 288.3 g/mol Cayman Chemical
Purity ≥98%Cayman Chemical
Formulation A solidCayman Chemical
UV/Vis. λmax 243 nmCayman Chemical
Storage -20°CCayman Chemical
Stability ≥ 5 yearsCayman Chemical

Table 1: Physicochemical Properties of this compound

SolventSolubility
DMF 3 mg/mL
DMSO 20 mg/mL
Ethanol 11 mg/mL
PBS (pH 7.2) 0.25 mg/mL

Table 2: Solubility of this compound

Synthesis Protocol

G cluster_0 Synthesis Workflow Start Start Step1 Thiophene Derivative Synthesis Start->Step1 Initial Reactants Step2 Amination Step1->Step2 Intermediate 1 Step3 Cyclization Step2->Step3 Intermediate 2 Step4 Purification Step3->Step4 Crude Product End This compound Step4->End

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in research settings. The following sections outline generalized protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), based on standard practices for benzodiazepine analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of benzodiazepines in various matrices.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 15mM, pH adjusted) and an organic solvent like methanol or acetonitrile (e.g., 50:50 v/v) is often effective.[3]

  • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[3][4]

  • Detection: UV detection at a wavelength of 245 nm is suitable for many benzodiazepines.[3]

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction is necessary.[4]

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

G cluster_0 HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution/Extraction) Injection Injection into HPLC SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis G cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Enhances opening frequency Benzodiazepine This compound Benzodiazepine->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Cl_ion Cl_ion->Chloride_Channel

References

Desmethylflutiazepam: A Technical Guide to its Mechanism of Action at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylflutiazepam, an active metabolite of the thienodiazepine flutiazepam, is presumed to exert its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the established mechanism of action for benzodiazepines as a class, applying this framework to understand the function of this compound. It provides an in-depth overview of the GABA-A receptor structure, the benzodiazepine binding site, and the subsequent signaling cascade. Furthermore, this document details the standard experimental protocols utilized to characterize the interaction of compounds like this compound with the GABA-A receptor and presents quantitative data for analogous benzodiazepines to provide a comparative context for its potential binding affinity and efficacy.

Introduction to this compound and the GABA-A Receptor

This compound is a benzodiazepine derivative and the primary active metabolite of flutiazepam. Like other compounds in this class, its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties are attributed to its interaction with the central nervous system.[1][2] The principal molecular target for benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the brain.[3][4][5][6][7]

The GABA-A receptor is a pentameric transmembrane protein complex that forms a central chloride (Cl⁻) ion pore.[3][7][8] The receptor is typically composed of two α, two β, and one γ subunit. The specific subunit composition determines the pharmacological properties of the receptor, including its affinity and sensitivity to various modulators like benzodiazepines.[4][5][7]

Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator.[9][10] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of the endogenous ligand, GABA.[11]

The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA-A receptor.[3][12] Upon binding, this compound induces a conformational change in the receptor that increases its affinity for GABA.[11] This enhanced binding of GABA leads to an increase in the frequency of the chloride channel opening, resulting in a greater influx of chloride ions into the neuron.[3][13] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

GABAA_Modulation cluster_extracellular Extracellular Space cluster_receptor GABA-A Receptor cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Binding Site (α/β interface) GABA->GABA_Site Binds to BZD This compound (Benzodiazepine) BZD_Site Benzodiazepine Binding Site (α/γ interface) BZD->BZD_Site Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_Site->Chloride_Channel Increases Channel Opening Frequency BZD_Site->GABA_Site Enhances GABA Affinity (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Analysis of Benzodiazepine-GABA-A Receptor Interaction

Table 1: Binding Affinities (Ki, nM) of Select Benzodiazepines at Recombinant GABA-A Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2
Diazepam10.3 ± 0.811.5 ± 1.212.1 ± 1.59.8 ± 0.9
Flunitrazepam1.2 ± 0.11.5 ± 0.21.8 ± 0.31.1 ± 0.1
Triazolam3.5 ± 0.42.8 ± 0.34.1 ± 0.53.2 ± 0.4

Note: Data is illustrative and compiled from various sources for comparative purposes.[3]

Table 2: Efficacy (EC50, nM) of Select Benzodiazepines for Potentiation of GABA-Evoked Currents

CompoundReceptor SubtypeGABA EC50 (μM)GABA + BZD EC50 (μM)
Diazepamα1β2γ241.0 ± 3.021.7 ± 2.7
Flunitrazepamα1β2γ260 (approx.)Shift to lower concentrations

Note: Data is illustrative and compiled from various sources. EC50 values can vary based on experimental conditions.[11][14]

Experimental Protocols

The characterization of a compound's interaction with the GABA-A receptor typically involves a combination of radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-A receptors are homogenized and centrifuged to isolate a membrane fraction rich in GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam or [³H]Ro15-1788) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Brain tissue or transfected cells) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free ligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantification of bound radioligand) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis End End Analysis->End

Figure 2: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional effect (efficacy) of a compound on the GABA-A receptor, typically in Xenopus oocytes expressing specific receptor subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

  • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • GABA Application: A baseline GABA-evoked current is established by applying a known concentration of GABA (typically the EC10-EC20).

  • Co-application: The test compound (this compound) is co-applied with GABA, and the change in the chloride current is measured.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified, and a dose-response curve is generated to determine the EC50.

Electrophysiology_Workflow Start Start Oocyte_Prep Oocyte Preparation and GABA-A Receptor Expression Start->Oocyte_Prep TEVC_Setup Two-Electrode Voltage Clamp Setup Oocyte_Prep->TEVC_Setup Baseline Establish Baseline GABA-Evoked Current TEVC_Setup->Baseline Co_Application Co-apply GABA and this compound Baseline->Co_Application Measurement Measure Change in Chloride Current Co_Application->Measurement Analysis Data Analysis (Potentiation and EC50 determination) Measurement->Analysis End End Analysis->End

Figure 3: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

This compound is understood to function as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with the broader class of benzodiazepines. By binding to the benzodiazepine site at the α/γ subunit interface, it enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This inhibitory action underlies its therapeutic effects. While specific quantitative binding and efficacy data for this compound are not widely published, the established protocols of radioligand binding assays and electrophysiology provide a robust framework for its characterization. The comparative data from other benzodiazepines suggest that this compound likely exhibits high affinity and positive modulatory effects at various GABA-A receptor subtypes. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

References

Synthesis of Desmethylflutiazepam Analytical Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the Desmethylflutiazepam analytical reference standard. The document outlines the synthetic pathway, details the experimental protocols for key reactions, and presents quantitative data in a structured format for clarity and ease of comparison.

Introduction

This compound, with the formal name 7-ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one, is a thienodiazepine derivative and a significant benzodiazepine metabolite.[1][2] As an analytical reference standard, its purity and well-characterized nature are paramount for accurate quantification and identification in forensic and research applications. The synthesis of this standard requires a multi-step process, commencing with the construction of a substituted thiophene ring, followed by the formation of the diazepine ring system. This guide is based on established synthetic methodologies, primarily referencing the seminal work in the field of thienodiazepine synthesis.

Synthesis Pathway Overview

The synthesis of this compound proceeds through a logical sequence of chemical transformations. The core of the molecule is a thieno[2,3-e][1][3]diazepin-2-one system. The general strategy involves the initial preparation of a key intermediate, a 2-amino-3-aroyl-5-ethylthiophene, which is then elaborated to introduce the components of the diazepine ring.

The key steps in the synthesis are:

  • Formation of the Thiophene Ring: Construction of the 2-amino-3-(2-fluorobenzoyl)-5-ethylthiophene core.

  • Introduction of the Glycine Moiety: Acylation of the 2-amino group of the thiophene intermediate with a protected glycine equivalent.

  • Cyclization to form the Diazepine Ring: Formation of the seven-membered diazepine ring to yield this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 1)

The formation of the substituted thiophene ring is a critical first step. While various methods exist for thiophene synthesis, the Gewald reaction is a common and efficient approach for preparing 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Materials and Reagents:

  • Butyraldehyde

  • 2-Fluoroacetophenone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine or other suitable base

  • Ethanol

Procedure: A mixture of butyraldehyde, 2-fluoroacetophenone, and cyanoacetamide is dissolved in ethanol. To this solution, elemental sulfur and a catalytic amount of morpholine are added. The reaction mixture is then heated at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield 2-amino-5-ethyl-3-(2-fluorobenzoyl)thiophene.

Step 2: Synthesis of 2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 2)

Materials and Reagents:

  • 2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 1)

  • Azidoacetyl chloride

  • Pyridine or other suitable base

  • Dichloromethane or other suitable solvent

Procedure: To a solution of 2-amino-5-ethyl-3-(2-fluorobenzoyl)thiophene in dichloromethane, cooled in an ice bath, is added pyridine. Azidoacetyl chloride is then added dropwise with stirring. The reaction is allowed to proceed at low temperature for a specified period and then at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Step 3: Synthesis of this compound

Materials and Reagents:

  • 2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene (Intermediate 2)

  • Triphenylphosphine or other reducing agent

  • Toluene or other suitable high-boiling solvent

Procedure: A solution of 2-(2-azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene in toluene is heated at reflux. To this solution, triphenylphosphine is added portion-wise. The reaction involves an intramolecular aza-Wittig reaction, where the azide is reduced, and the resulting iminophosphorane attacks the ketone carbonyl to form the diazepine ring. The reaction is continued at reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiopheneC₁₃H₁₂FNOS249.31--
2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiopheneC₁₅H₁₃FN₄O₂S348.36--
This compoundC₁₅H₁₃FN₂OS288.34--

Note: Specific melting points and yields are dependent on the exact reaction conditions and purification efficiency and should be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis Butyraldehyde Butyraldehyde Gewald_Reaction Gewald Reaction (Ethanol, Morpholine, Reflux) Butyraldehyde->Gewald_Reaction 2-Fluoroacetophenone 2-Fluoroacetophenone 2-Fluoroacetophenone->Gewald_Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Intermediate_1 2-Amino-5-ethyl-3-(2-fluorobenzoyl)thiophene Gewald_Reaction->Intermediate_1 Acylation Acylation with Azidoacetyl Chloride (Pyridine, DCM) Intermediate_1->Acylation Intermediate_2 2-(2-Azidoacetamido)-5-ethyl-3-(2-fluorobenzoyl)thiophene Acylation->Intermediate_2 Cyclization Intramolecular Aza-Wittig Reaction (Triphenylphosphine, Toluene, Reflux) Intermediate_2->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of the this compound analytical reference standard. By following the outlined experimental protocols and understanding the synthetic strategy, researchers and drug development professionals can proficiently prepare this important compound for their analytical needs. The successful synthesis and purification of this compound are crucial for ensuring the accuracy and reliability of analytical methods in which it is employed.

References

Investigating the Anticonvulsant Properties of Desmethylflutiazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylflutiazepam, a thienodiazepine derivative, has been identified as a compound with potential anticonvulsant properties. As a member of the benzodiazepine class of drugs, its mechanism of action is presumed to involve the enhancement of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the available information on the anticonvulsant effects of this compound and related thienodiazepines, with a focus on preclinical assessment methodologies. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also outlines the standard experimental protocols and theoretical signaling pathways relevant to its investigation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves the use of antiseizure medications (ASMs). Benzodiazepines have long been a cornerstone in the management of acute seizures and certain epilepsy syndromes, primarily due to their potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

This compound is an analytical reference standard categorized as a benzodiazepine.[1][2][3] It is a thienodiazepine, a class of benzodiazepines where the benzene ring is replaced by a thiophene ring.[4] Like other compounds in this class, it has demonstrated anticonvulsant, muscle relaxant, and narcosis-potentiating activities in rodent models.[1][2][3] This guide aims to consolidate the current understanding of its anticonvulsant profile and provide a framework for its further investigation.

Mechanism of Action: The GABA-A Receptor Complex

The primary mechanism of action for benzodiazepines, and likely this compound, is their interaction with the GABA-A receptor, a ligand-gated ion channel.

  • GABA-A Receptor Activation: The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron.

  • Hyperpolarization: This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential.

  • Benzodiazepine Modulation: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.

  • Neuronal Inhibition: The resulting enhanced neuronal inhibition is the basis for the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of this drug class.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Action_Potential Decreased Neuronal Excitability Hyperpolarization->Action_Potential GABA GABA GABA->GABAA_Receptor Binds to This compound This compound This compound->GABAA_Receptor Positive Allosteric Modulator

Figure 1: Proposed signaling pathway for this compound at the GABA-A receptor.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant properties of a compound are typically assessed using a battery of preclinical models in animals. The two most common screening models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Experimental Protocol:

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The test compound (this compound) is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses. A vehicle control group is also included.

  • Time to Peak Effect: The test is conducted at the presumed time of peak effect of the drug.

  • Stimulation: A brief electrical stimulus is delivered through corneal or auricular electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

MES_Workflow start Start drug_admin Administer this compound (or Vehicle) to Animals start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait electroshock Apply Maximal Electroshock wait->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe endpoint Record Presence or Absence of Seizure observe->endpoint calculate Calculate ED50 endpoint->calculate end End calculate->end PTZ_Workflow start Start drug_admin Administer this compound (or Vehicle) to Animals start->drug_admin wait Pre-treatment Period drug_admin->wait ptz_admin Administer Pentylenetetrazol (PTZ) wait->ptz_admin observe Observe for Seizure Activity (e.g., Clonic Convulsions) ptz_admin->observe endpoint Record Seizure Incidence and Latency observe->endpoint calculate Calculate ED50 endpoint->calculate end End calculate->end

References

In-Depth Technical Guide: Solubility of Desmethylflutiazepam in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of desmethylflutiazepam, a thienodiazepine derivative and a metabolite of flutiazepam. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation design, and in vitro pharmacological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual diagrams of relevant biochemical pathways and experimental workflows.

Core Data: this compound Solubility

The solubility of this compound has been determined in several common organic solvents and a buffered aqueous solution. The following table summarizes the available quantitative data.

Solvent/SystemSolubility (mg/mL)Molar Solubility (mM)
Dimethylformamide (DMF)310.4
Dimethyl sulfoxide (DMSO)2069.4
Ethanol1138.2
Phosphate-Buffered Saline (PBS), pH 7.20.250.87

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

While the specific experimental protocol used to generate the data above is not publicly detailed, a standard and widely accepted method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method . The following is a generalized, yet detailed, protocol that is representative of the methodology likely employed.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

2. Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., DMF, DMSO, Ethanol) and PBS (pH 7.2)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Dispense a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a standard curve of this compound of known concentrations in the same solvent system.

    • Determine the concentration of this compound in the samples by interpolating from the standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

    • Molar solubility can be calculated using the molecular weight of this compound (288.3 g/mol ).[1]

Visualizations

Metabolic Pathway

This compound is a metabolite of flutiazepam. The metabolic pathways of related benzodiazepines, such as diazepam and flunitrazepam, typically involve N-dealkylation and hydroxylation reactions mediated by cytochrome P450 enzymes in the liver. The following diagram illustrates a probable metabolic pathway leading to and from this compound.

Figure 1: Postulated Metabolic Pathway of Flutiazepam Flutiazepam Flutiazepam This compound This compound Flutiazepam->this compound N-Demethylation (CYP450) Hydroxy_this compound Hydroxy-Desmethylflutiazepam This compound->Hydroxy_this compound Hydroxylation (CYP450) Glucuronide_Conjugate Glucuronide Conjugate Hydroxy_this compound->Glucuronide_Conjugate Glucuronidation (UGTs)

Postulated Metabolic Pathway of Flutiazepam
Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Figure 2: Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Inject into HPLC F->G H Quantify against standard curve G->H I Calculate Solubility (mg/mL) H->I

Experimental Workflow for Solubility Determination

References

Unveiling the Metabolic Fate of Desmethylflutiazepam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A predictive guide to the Phase I and Phase II biotransformation of the putative thienodiazepine, desmethylflutiazepam, offering researchers a framework for metabolite identification and characterization.

Disclaimer: To date, specific literature detailing the metabolic pathways of this compound is not publicly available. This guide, therefore, presents a predictive metabolic map based on the well-established biotransformation of structurally analogous benzodiazepines and thienodiazepines. The principles and methodologies outlined herein provide a robust starting point for the empirical investigation of this compound metabolism.

Executive Summary

This compound is presumed to be a metabolite of flutiazepam, a compound belonging to the thienodiazepine class. Thienodiazepines are structurally similar to benzodiazepines, with a thiophene ring fused to the diazepine ring. The metabolism of such compounds typically proceeds through two key phases. Phase I involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[3][4] This guide details the predicted Phase I and Phase II metabolites of this compound, outlines comprehensive experimental protocols for their identification, and provides visual workflows to aid in study design.

Predicted Metabolic Pathways

The metabolic journey of this compound is anticipated to mirror that of other benzodiazepines and thienodiazepines, such as flunitrazepam and fludiazepam.[5][6][7] As this compound is already an N-dealkylated metabolite, its subsequent biotransformation will likely focus on other sites of the molecule.

Phase I Metabolism

Phase I reactions are expected to introduce hydroxyl groups, rendering the molecule more polar.[2] Key predicted Phase I metabolic reactions include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic route for benzodiazepines. For this compound, this is likely to occur at the 3-position of the diazepine ring or on the aromatic rings.

  • Nitro-Reduction: If the parent compound, flutiazepam, contains a nitro group (as is common in some benzodiazepines like flunitrazepam), this group may be reduced to an amino group in a Phase I reaction.[7]

Phase II Metabolism

Phase I metabolites, now possessing hydroxyl or amino groups, are primed for Phase II conjugation reactions.[3]

  • Glucuronidation: This is the most common Phase II pathway for benzodiazepine metabolites.[1][4] The hydroxylated metabolites of this compound are expected to be conjugated with glucuronic acid, forming highly water-soluble glucuronide conjugates that can be readily excreted in urine.

The predicted metabolic cascade is illustrated in the diagram below.

This compound Metabolism Predicted Metabolic Pathway of this compound parent This compound phase1_hydroxylation Hydroxythis compound (e.g., 3-hydroxy) parent->phase1_hydroxylation Phase I: Hydroxylation (CYP450) phase2_glucuronidation Hydroxythis compound Glucuronide phase1_hydroxylation->phase2_glucuronidation Phase II: Glucuronidation (UGTs) Metabolite Identification Workflow General Experimental Workflow for Metabolite Identification start Start: In Vitro / In Vivo Study sample_prep Sample Preparation (Extraction, Hydrolysis) start->sample_prep analysis LC-MS/MS or HRMS Analysis sample_prep->analysis data_proc Data Processing & Metabolite Profiling analysis->data_proc struct_elucid Structure Elucidation data_proc->struct_elucid end End: Metabolite Identification struct_elucid->end

References

Preliminary In Vivo Toxicological Assessment of Desmethylflutiazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct in vivo toxicological data for Desmethylflutiazepam is publicly available. This guide provides a preliminary assessment based on toxicological principles and data extrapolated from structurally and pharmacologically similar compounds, primarily other thienodiazepines and classic benzodiazepines like diazepam. The information herein is intended for research, scientific, and drug development professionals and should not be considered a definitive safety evaluation.

Introduction

This compound is a thienodiazepine derivative, a class of compounds structurally related to benzodiazepines, which are known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] Like benzodiazepines, thienodiazepines are positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[2][3] This guide synthesizes available information to provide a preliminary in vivo toxicological profile of this compound, offering insights into its potential acute and sub-chronic toxicity based on data from analogous compounds.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound, like other benzodiazepines and thienodiazepines, is the enhancement of the inhibitory neurotransmitter GABA's effect at the GABA-A receptor.[1][3][4][5][6] This receptor is a ligand-gated chloride ion channel.[4][7][8] The binding of benzodiazepines to a specific site on the GABA-A receptor increases the frequency of chloride channel opening when GABA is also bound.[6] This influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system (CNS).[7][8]

GABAA_Signaling cluster_postsynaptic Postsynaptic Neuron GABAA_receptor GABA-A Receptor GABA Site Benzodiazepine Site Chloride Channel (Cl-) Cl_ion Cl- GABAA_receptor->Cl_ion Increased Influx GABA GABA GABA->GABAA_receptor:head Binds This compound This compound This compound->GABAA_receptor:head Binds (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Effect CNS Depression (Sedation, Anxiolysis, etc.) Hyperpolarization->Effect

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Quantitative Toxicological Data (Extrapolated)

The following tables summarize acute and sub-chronic toxicity data from representative benzodiazepines, which may serve as a preliminary guide for this compound.

Table 1: Acute Toxicity Data for a Representative Benzodiazepine (Diazepam)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral720[5]
RatOral1240[5]

Table 2: Potential Clinical Manifestations of Thienodiazepine/Benzodiazepine Toxicity

SystemClinical Signs
Central Nervous SystemDrowsiness, sedation, ataxia, slurred speech, confusion, amnesia, coma.[3][9]
RespiratoryRespiratory depression (especially with co-ingestants like opioids or alcohol).[3][9]
CardiovascularHypotension, bradycardia (rare in isolated overdose).[6]
GeneralMuscle weakness, hypothermia.[2][6]

Experimental Protocols (Generalized)

The following are generalized protocols for acute and sub-chronic oral toxicity studies, based on standard toxicological testing guidelines. These would be applicable for a comprehensive in vivo assessment of this compound.

Table 3: Generalized Protocol for an Acute Oral Toxicity Study

ParameterDescription
Test System Rodents (e.g., Sprague-Dawley rats or CD-1 mice), both sexes.
Dosage A single administration of graded doses of the test substance. A limit test at a high dose (e.g., 2000 mg/kg) may also be performed.
Route of Administration Oral gavage.
Observation Period 14 days.
Parameters Monitored Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes.
Endpoint Determination of the LD50 (median lethal dose) and observation of toxic effects. At the end of the observation period, a gross necropsy of all animals is performed.

Table 4: Generalized Protocol for a Sub-chronic (28-day) Oral Toxicity Study

ParameterDescription
Test System Rodents (e.g., Sprague-Dawley rats), both sexes.
Dosage Daily administration of three or more dose levels for 28 consecutive days. A control group receives the vehicle only.
Route of Administration Oral gavage.
Parameters Monitored - Daily: Clinical signs of toxicity and mortality.- Weekly: Body weight, food and water consumption.- At Termination: Hematology, clinical biochemistry, and urinalysis.
Endpoint Determination of the No-Observed-Adverse-Effect-Level (NOAEL). Gross necropsy and histopathological examination of major organs and tissues.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in vivo toxicological assessment and the logical relationship in dose-response studies.

InVivo_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Analysis & Reporting A Literature Review & Protocol Design B Dose Range Finding (Acute Toxicity Study) A->B C Sub-chronic Study (e.g., 28 or 90 days) B->C D Daily Dosing & Clinical Observations C->D E Weekly Body Weight & Food/Water Intake D->E F Terminal Sacrifice & Sample Collection (Blood, Tissues) E->F G Hematology & Clinical Chemistry F->G H Histopathology F->H I Data Analysis & NOAEL Determination G->I H->I J Final Report Generation I->J

Caption: General Workflow for In Vivo Toxicological Assessment.

Dose_Response A Increasing Dose of This compound B No Observable Effect (NOEL) A->B Low C No Observed Adverse Effect Level (NOAEL) A->C D Lowest Observed Adverse Effect Level (LOAEL) A->D E Frank Effect Level (FEL) A->E F Lethal Dose (e.g., LD50) A->F High

Caption: Dose-Response Relationship in Toxicology.

Conclusion

While specific in vivo toxicological data for this compound is scarce, a preliminary assessment based on its mechanism of action and data from related thienodiazepines and benzodiazepines can be formulated. The primary toxicological concerns are expected to be extensions of its pharmacological effects on the central nervous system, namely sedation and, at higher doses or in combination with other depressants, respiratory depression. Acute toxicity is anticipated to be relatively low in isolation. Sub-chronic studies would be necessary to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL). The experimental protocols and workflows outlined in this guide provide a framework for conducting such a comprehensive in vivo toxicological assessment. Further research is imperative to definitively characterize the safety profile of this compound.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Desmethylflutiazepam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Desmethylflutiazepam in plasma is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is an active metabolite of the benzodiazepine drug flutiazepam. The quantitative analysis of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for quantifying drug concentrations in complex biological matrices.[2] This document outlines a robust and validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.

Method Summary

This method involves the extraction of this compound and an internal standard (IS), Prazepam, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed using a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The method has been validated according to regulatory guidelines for bioanalytical method validation.[1][3][4]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard, Prazepam (Internal Standard)

  • Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (analytical grade), 1-Chlorobutane (analytical grade), Ammonia solution.

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Prazepam (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to achieve final concentrations for the calibration curve and QC samples. A typical calibration curve might range from 0.5 to 500 ng/mL.[5]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (CS, QC, or unknown) into a 2 mL polypropylene tube.

  • Add 25 µL of the Prazepam internal standard working solution (e.g., at 100 ng/mL).

  • Add 50 µL of 4% ammonia solution and vortex briefly.

  • Add 1 mL of 1-chlorobutane as the extraction solvent.[6]

  • Vortex mix for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Shimadzu Nexera or equivalent
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Isocratic or Gradient (e.g., Start at 30% B, ramp to 95% B over 3 min)
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C
Run Time 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
This compoundHypothetical: Precursor Ion (Q1) -> Product Ion (Q3)
Prazepam (IS)Hypothetical: Precursor Ion (Q1) -> Product Ion (Q3)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Declustering Potential Optimized by compound infusion[6]
Collision Energy Optimized by compound infusion[6]

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Linearity
  • Selectivity: No significant interfering peaks were observed at the retention times of this compound and the IS in six different batches of blank plasma.

  • Linearity: The calibration curve was linear over the concentration range of 0.5 ng/mL to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Summary of Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ 0.5≤ 10.991.3 - 108.7≤ 12.593.5 - 106.2
LQC 1.5≤ 8.095.8 - 104.1≤ 9.297.1 - 103.5
MQC 75≤ 7.696.5 - 101.9≤ 8.198.5 - 102.3
HQC 400≤ 7.497.3 - 102.7≤ 7.997.9 - 101.8
(Note: Data are representative based on typical benzodiazepine validation results)[7]
Recovery and Matrix Effect
  • Recovery: The extraction recovery was consistent and reproducible across all QC levels.

  • Matrix Effect: No significant ion suppression or enhancement was observed.

Table 4: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC 1.585.296.8
MQC 7587.598.1
HQC 40086.897.5
Stability

This compound was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_nh3 Add Ammonia Solution add_is->add_nh3 add_solvent Add 1-Chlorobutane add_nh3->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing & Quantification acquire->process G Bioanalytical Method Validation Parameters cluster_core Core Performance Characteristics cluster_matrix Sample & Matrix Effects Validation Full Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Selectivity Selectivity (No Interference) Validation->Selectivity Linearity Linearity & Range (r² > 0.99, LLOQ-ULOQ) Validation->Linearity Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Accuracy->Precision Assessed via QC Samples Linearity->Selectivity Requires Blank Matrix MatrixEffect->Recovery Evaluates Sample Prep

References

Application Note: Quantitative Analysis of Desmethylflutiazepam in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of desmethylflutiazepam, a metabolite of flutiazepam, in human urine samples using gas chromatography-mass spectrometry (GC-MS). The protocol employs enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is performed to enhance the volatility and thermal stability of the analyte for optimal GC-MS analysis. The method is suitable for use in clinical research, forensic toxicology, and drug metabolism studies.

Introduction

This compound is a pharmacologically active metabolite of flutiazepam, a thienodiazepine derivative with anxiolytic and hypnotic properties. Monitoring its concentration in urine is crucial for understanding the pharmacokinetics of the parent drug and for detecting its use. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a gold standard for the confirmatory analysis of benzodiazepines and their metabolites in biological matrices. This protocol provides a detailed procedure for the extraction, derivatization, and GC-MS analysis of this compound from human urine.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Oxazepam-D5)

  • β-Glucuronidase (from Helix pomatia or equivalent)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode, e.g., Bond Elut Certify)

  • Certified drug-free human urine

Sample Preparation
  • Enzymatic Hydrolysis :

    • To 1 mL of urine sample in a glass tube, add 100 µL of the internal standard solution.

    • Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex the mixture and incubate at 55°C for 1 hour to ensure complete hydrolysis of any conjugated metabolites.[1]

    • Allow the tubes to cool to room temperature.

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE cartridges by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the column. Do not allow the column to dry.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 2 mL of a 20:80 acetonitrile/0.1 M phosphate buffer (pH 6.0) mixture.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10 minutes.

    • Elute the analyte with 2 mL of ethyl acetate containing 2% ammonium hydroxide.

  • Evaporation and Derivatization :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • To the dry residue, add 50 µL of MTBSTFA with 1% TBDMCS and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.[2]

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized extract is then analyzed using a GC-MS system. The parameters provided in the table below are a general guideline and may require optimization based on the specific instrumentation used.

Data Presentation

Table 1: GC-MS Instrumentation and Operating Conditions

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C
SIM Ions (Example) To be determined based on the mass spectrum of the derivatized this compound and internal standard.
This compound-TBDMSQuantifier ion, Qualifier ion(s)
Internal Standard-TBDMSQuantifier ion, Qualifier ion(s)

Table 2: Method Validation Parameters (Typical)

ParameterResult
Linearity Range10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%
Extraction Recovery> 80%

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound in Urine cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing UrineSample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 4. Evaporation to Dryness SPE->Evaporation Derivatization 5. Derivatization (MTBSTFA) Evaporation->Derivatization GCMS 6. GC-MS Injection Derivatization->GCMS DataAcquisition 7. Data Acquisition (SIM Mode) GCMS->DataAcquisition Integration 8. Peak Integration DataAcquisition->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Reporting 10. Final Report Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The sample preparation procedure, involving enzymatic hydrolysis and solid-phase extraction, ensures high recovery and removal of matrix interferences. This detailed protocol can be readily implemented in research and forensic laboratories for routine analysis.

References

Application Note: Solid-Phase Extraction Protocol for Desmethylflutiazepam from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed solid-phase extraction (SPE) protocol for the efficient isolation of Desmethylflutiazepam from complex whole blood matrices, suitable for subsequent analysis by chromatographic methods.

Introduction

This compound is an active metabolite of the thienodiazepine drug flutiazepam. As with other benzodiazepines and their metabolites, it exerts sedative, anxiolytic, and anticonvulsant effects by modulating the GABA-A receptor. The accurate quantification of this compound in whole blood is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations. Whole blood presents a challenging matrix due to its high protein content and complexity, necessitating a robust sample preparation method to ensure reliable and reproducible analytical results.

Solid-phase extraction (SPE) is a highly effective technique for sample clean-up and concentration, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing emulsion formation, and providing higher analyte recovery.[1][2] This application note details a comprehensive SPE protocol for the extraction of this compound from whole blood samples. The protocol is based on established methods for benzodiazepine extraction.[2][3]

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] The drug binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[5][6] This binding event does not open the chloride channel directly but enhances the affinity of GABA for its receptor.[5] Consequently, the frequency of chloride channel opening increases in the presence of GABA, leading to an enhanced influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire and thus potentiating the inhibitory effect of GABA throughout the nervous system.[4][7]

GABAA_Signaling Figure 1: Mechanism of this compound at the GABA-A Receptor cluster_neuron Postsynaptic Neuron cluster_channel GABA_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) channel_closed Chloride Channel (Closed) channel_open Chloride Channel (Open) Cl_in Cl⁻ Influx channel_open->Cl_in Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA GABA GABA->GABA_Receptor Binds GABA->channel_open Enhances GABA affinity, ↑ opening frequency Desmethyl This compound Desmethyl->GABA_Receptor Binds (Allosteric Site) Desmethyl->channel_open Enhances GABA affinity, ↑ opening frequency Cl_in->Hyperpolarization Cl_out Cl⁻

Mechanism of this compound at the GABA-A Receptor.

Experimental Protocol: Solid-Phase Extraction

This protocol is adapted from established methods for the extraction of benzodiazepines from whole blood using supported liquid extraction (SLE) or polymeric reversed-phase cartridges.[1][2]

3.1 Materials and Reagents

  • SPE Cartridges: ISOLUTE® SLE+ 1 mL columns or Oasis™ HLB 3 cc/60 mg cartridges

  • Whole Blood: Collected in EDTA or heparin tubes

  • Internal Standard (ISTD): Diazepam-d5 or other suitable deuterated benzodiazepine

  • Reagents:

    • Ammonium Hydroxide (1% aq.)

    • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Deionized Water

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • SPE manifold (vacuum or positive pressure)

    • Sample concentrator/evaporator (e.g., nitrogen evaporator)

    • Autosampler vials

3.2 Sample Pre-treatment

  • Allow whole blood samples to equilibrate to room temperature.

  • To 1 mL of whole blood in a glass tube, add 10 µL of internal standard solution (e.g., 1 µg/mL Diazepam-d5).

  • Vortex for 10 seconds to ensure homogeneity.

  • Add 1 mL of 1% ammonium hydroxide solution to the sample.

  • Vortex again for 30 seconds to mix thoroughly and lyse the cells.

3.3 Solid-Phase Extraction Procedure

The following workflow outlines the key steps of the SPE process.

SPE_Workflow Figure 2: Solid-Phase Extraction (SPE) Workflow node_pretreat 1. Sample Pre-treatment node_condition 2. SPE Column Conditioning (if required, e.g., for HLB) node_pretreat->node_condition node_load 3. Sample Loading node_condition->node_load node_wait 4. Analyte Absorption (5 minutes) node_load->node_wait node_wash 5. Wash Step (Optional, for HLB) node_wait->node_wash node_elute 6. Analyte Elution node_wash->node_elute node_dry 7. Evaporation node_elute->node_dry node_reconstitute 8. Reconstitution node_dry->node_reconstitute node_analyze 9. LC-MS/MS Analysis node_reconstitute->node_analyze

Solid-Phase Extraction (SPE) Workflow.

Step-by-Step Methodology:

  • Column Conditioning (for Oasis HLB):

    • Wash the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated whole blood sample (approx. 750 µL to 1 mL) onto the conditioned SPE cartridge.[1]

    • Apply a brief pulse of low vacuum or positive pressure to initiate flow.

  • Analyte Absorption:

    • Allow the sample to absorb into the sorbent bed for 5 minutes.[1]

  • Washing (for Oasis HLB):

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Apply vacuum to dry the sorbent bed completely.

  • Elution:

    • Apply the elution solvent. For ISOLUTE SLE+, use two aliquots of 2.5 mL Dichloromethane (DCM) or MTBE, allowing each to flow by gravity for 5 minutes.[1] For Oasis HLB, a common elution solvent is Dichloromethane-Isopropanol (75:25).

    • Collect the eluate in a clean collection tube.

    • Apply a final pulse of vacuum or positive pressure to ensure complete solvent collection.

3.4 Post-Extraction Processing

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase or 50:50 Methanol:Water).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by GC/MS or LC-MS/MS.

Quantitative Data and Method Performance

AnalyteSPE MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
Various Benzodiazepines Oasis HLB, GC/MSNot Reported0.2 - 20Not Reported5 - 500[3]
Diazepam RP select B, HPLC-UV>85% (implied)Not Reported10.010.0 - 1000.0[8]
33 Benzodiazepines Supported LLE, LC-MS60 - 91%0.1 - 12.6Not ReportedNot Reported[9][10]
General Benzodiazepines ISOLUTE SLE+, GC/MSGood (not quantified)Not Reported10.0Not Reported[2]

Note: The data presented above is for structurally similar benzodiazepines and serves as an estimation of expected performance. Method validation should be performed specifically for this compound to establish precise recovery, linearity, LOD, and LOQ values.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the extraction of this compound from whole blood. By effectively removing endogenous interferences such as proteins and phospholipids, this method yields a clean extract suitable for sensitive and reliable quantification by mass spectrometry or other chromatographic techniques. This protocol serves as a strong foundation for researchers in clinical and forensic toxicology who require accurate measurement of this compound and other benzodiazepines in complex biological matrices.

References

Application Note: The Use of Desmethylflutiazepam as an Internal Standard for the Quantification of Benzodiazepines by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of common benzodiazepines in biological matrices, such as plasma or whole blood. To ensure accuracy and precision in quantification, this method proposes the use of desmethylflutiazepam as an internal standard (ISTD). This compound, a thienodiazepine derivative, is structurally similar to many benzodiazepines, making it a suitable candidate to compensate for variations in sample preparation and instrument response. This document provides a synthesized protocol and representative performance data to guide researchers in the development and validation of similar assays.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Their potential for misuse and their prevalence in clinical and forensic toxicology cases necessitate robust and reliable analytical methods for their quantification. LC-MS/MS has become the gold standard for benzodiazepine analysis due to its high sensitivity and specificity. The use of a stable, co-eluting internal standard is critical for accurate quantification, as it corrects for analyte loss during sample preparation and for matrix effects in the ion source. This compound is an appropriate internal standard for a benzodiazepine panel due to its structural analogy and similar ionization efficiency to many target analytes.

Experimental Protocols

Note: The following protocol is a representative method synthesized from common practices in benzodiazepine analysis. In-house validation is required to ensure performance characteristics.

1. Materials and Reagents

  • Analytes: Alprazolam, Diazepam, Lorazepam, Clonazepam, Oxazepam, Temazepam, and other benzodiazepines of interest.

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Reagents: Ammonium Acetate

  • Sample Preparation: Protein precipitation plates or liquid-liquid extraction solvents (e.g., ethyl acetate).

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or whole blood, add 20 µL of the internal standard working solution (containing this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean collection plate or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions: The following table provides representative Multiple Reaction Monitoring (MRM) transitions. Note: These transitions for this compound are proposed based on its structure and may require optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ISTD) 289.1 225.1 (To be optimized)
289.1 197.1 (To be optimized)
Alprazolam309.1281.135
Diazepam285.1193.125
Lorazepam321.0275.030
Clonazepam316.1270.128
Oxazepam287.1241.122
Temazepam301.1255.120

Data Presentation

Table 1: Representative Quantitative Performance Data

The following data are illustrative of expected performance and should be confirmed by in-house validation.

AnalyteCalibration Range (ng/mL)Accuracy (%)Precision (%RSD)
Alprazolam1 - 500>0.99590 - 110< 10
Diazepam1 - 500>0.99592 - 108< 10
Lorazepam1 - 500>0.99588 - 112< 12
Clonazepam1 - 500>0.99595 - 105< 8
Oxazepam2 - 1000>0.99593 - 107< 9
Temazepam2 - 1000>0.99591 - 109< 11

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_istd Add this compound (ISTD) sample->add_istd precipitation Protein Precipitation (Acetonitrile) add_istd->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Analyte/ISTD Ratio) detection->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for benzodiazepine quantification.

benzodiazepine_pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor α β γ cl_channel Chloride (Cl-) Channel gaba_receptor:s->cl_channel:n Opens influx Increased Cl- Influx cl_channel->influx benzo Benzodiazepine (e.g., this compound) benzo->gaba_receptor:gamma Binds (Allosteric Site) gaba GABA gaba->gaba_receptor:beta Binds hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization cns_depression CNS Depression (Sedation, Anxiolysis) hyperpolarization->cns_depression

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Application Notes and Protocols for In Vivo Microdialysis of Desmethylflutiazepam in Rat Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylflutiazepam is an active metabolite of the thienodiazepine drug, flutiazepam. Thienodiazepines are a class of compounds structurally related to benzodiazepines, known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Understanding the pharmacokinetics of this compound in the brain is crucial for elucidating its therapeutic potential and central nervous system (CNS) side effects.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals. This method allows for the determination of unbound drug concentrations at the site of action, providing valuable insights into the relationship between drug exposure and pharmacological response. These application notes provide a detailed protocol for the in vivo microdialysis of this compound in the rat brain, based on established methodologies for similar compounds.

Data Presentation

As no specific in vivo microdialysis data for this compound in rat brain has been publicly documented, the following tables are presented as templates for data acquisition and presentation. Researchers should populate these tables with their experimental data.

Table 1: Microdialysis Probe and Perfusion Parameters

ParameterValue
Probe TypeConcentric or Linear
Membrane MaterialPolyarylethersulfone (PAES) or similar
Molecular Weight Cut-Off (MWCO)10-20 kDa
Membrane Length2-4 mm
Perfusion FluidArtificial cerebrospinal fluid (aCSF)
aCSF Compositione.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2
Flow Rate0.5-2.0 µL/min
Equilibration Time60-120 minutes
Sample Collection Interval15-30 minutes

Table 2: Example Pharmacokinetic Data of this compound in Rat Brain Microdialysate

Time Point (min)This compound Concentration (ng/mL)
-30 to 0 (Baseline)Below Limit of Quantification
0 to 30Insert Data
30 to 60Insert Data
60 to 90Insert Data
90 to 120Insert Data
120 to 180Insert Data
180 to 240Insert Data

Experimental Protocols

I. Materials and Reagents
  • This compound analytical standard

  • Flutiazepam (for administration, if studying metabolism)

  • Artificial cerebrospinal fluid (aCSF) components

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Microdialysis probes, guide cannulas, and dummy probes

  • Syringe pump and fraction collector

  • Surgical instruments for stereotaxic surgery

  • LC-MS/MS system for sample analysis

II. Stereotaxic Surgery and Probe Implantation
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) using an appropriate anesthetic regimen.

  • Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame. Surgically expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).

  • Guide Cannula Placement: Slowly lower a guide cannula to the target coordinates and secure it to the skull with dental cement and skull screws.

  • Dummy Probe Insertion: Insert a dummy probe into the guide cannula to prevent blockage.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

III. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently remove the dummy probe and insert the microdialysis probe into the guide cannula.

  • Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline.

  • Baseline Collection: Collect at least three baseline samples to ensure the stability of the system before drug administration.

  • Drug Administration: Administer Flutiazepam or this compound via the desired route (e.g., intraperitoneal, intravenous, or oral).

  • Sample Collection: Collect dialysate samples at predetermined intervals (e.g., every 20 minutes) for a specified duration (e.g., 4-6 hours).

  • Sample Storage: Immediately store the collected samples at -80°C until analysis.

IV. Analytical Method: LC-MS/MS Quantification of this compound
  • Sample Preparation: Thaw the microdialysate samples. A direct injection approach is often feasible for clean microdialysate samples. If necessary, perform a protein precipitation or solid-phase extraction.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: Construct a calibration curve using known concentrations of this compound in aCSF. Quantify the concentration of this compound in the dialysate samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Analysis animal_prep Animal Preparation & Anesthesia surgery Stereotaxic Surgery animal_prep->surgery implantation Guide Cannula Implantation surgery->implantation recovery Post-operative Recovery implantation->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion equilibration Equilibration perfusion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin Drug Administration baseline->drug_admin sample_collection Dialysate Sample Collection drug_admin->sample_collection storage Sample Storage (-80°C) sample_collection->storage analysis LC-MS/MS Analysis storage->analysis data_proc Data Processing & Pharmacokinetic Modeling analysis->data_proc

Caption: Experimental workflow for in vivo microdialysis of this compound in rat brain.

gaba_signaling cluster_gaba_receptor GABA-A Receptor Chloride Channel gaba_site GABA Binding Site cl_channel Chloride (Cl⁻) Channel gaba_site->cl_channel Opens Channel bzd_site Thienodiazepine/Benzodiazepine Binding Site bzd_site->cl_channel Positive Allosteric Modulation hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Leads to desmethyl This compound desmethyl->bzd_site Binds to allosteric site gaba GABA gaba->gaba_site Binds to orthosteric site cl_ion->cl_channel Influx

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Application Notes and Protocols for the Forensic Hair Analysis of Desmethylflutiazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylflutiazepam is a pharmacologically active metabolite of the benzodiazepine flutiazepam. As with other benzodiazepines, the detection of this compound in hair is of significant interest in forensic toxicology to demonstrate long-term drug exposure. Hair analysis offers a wide window of detection, spanning months to years, depending on the length of the hair shaft. This document provides detailed application notes and protocols for the analytical detection of this compound in human hair, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose. While specific literature on this compound in hair is scarce, the following protocols are adapted from validated methods for other benzodiazepines in this matrix.

Metabolic Pathway of Flutiazepam

Flutiazepam undergoes metabolism in the body, with one of the primary routes being N-demethylation to form this compound. This metabolic conversion is a common pathway for many benzodiazepines that possess an N-methyl group.

Flutiazepam Flutiazepam Metabolism Hepatic Metabolism (N-demethylation via Cytochrome P450 enzymes) Flutiazepam->Metabolism This compound This compound Metabolism->this compound cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Collect Hair Sample Collection Decontaminate Decontamination (Washing) Collect->Decontaminate Pulverize Pulverization (Grinding/Milling) Decontaminate->Pulverize Extract Solvent Extraction / Digestion Pulverize->Extract Purify Purification (LLE or SPE) Extract->Purify Evaporate Evaporation & Reconstitution Purify->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data

Application Notes and Protocols for Desmethylflutiazepam Administration in Mouse Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for administering Desmethylflutiazepam to mice and assessing its effects on behavior. The protocols are designed to guide researchers in conducting robust and reproducible studies to evaluate the anxiolytic, sedative, and motor coordination effects of this compound.

Introduction

This compound is a thienodiazepine, a class of benzodiazepines, which are known to exert their effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to an allosteric site on the GABAA receptor, benzodiazepines enhance the effect of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This protocol outlines key behavioral assays to characterize the in vivo pharmacological profile of this compound in mice.

Signaling Pathway

The mechanism of action of this compound, like other benzodiazepines, involves the potentiation of GABAergic neurotransmission. The following diagram illustrates the signaling pathway at the GABAA receptor.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_Vesicle GABA Vesicle GABAA_Receptor GABA-A Receptor GABA_Vesicle->GABAA_Receptor GABA Release (Action Potential) GAD->GABA_Vesicle Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel opens Benzodiazepine_Site Benzodiazepine Allosteric Site Benzodiazepine_Site->GABAA_Receptor Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Anxiolysis Anxiolysis, Sedation, Motor Impairment Hyperpolarization->Anxiolysis results in This compound This compound This compound->Benzodiazepine_Site Binds to Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (1 week) randomization Randomization into Treatment Groups acclimation->randomization drug_prep Drug and Vehicle Preparation administration Drug Administration (IP Injection) drug_prep->administration randomization->administration pretreatment Pre-treatment Period (30 minutes) administration->pretreatment behavioral_testing Behavioral Assays (OFT, EPM, etc.) pretreatment->behavioral_testing data_collection Data Collection and Quantification behavioral_testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Application Notes: Utilizing Cell Culture Models to Assess Desmethylflutiazepam Neuroactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylflutiazepam is a thienodiazepine derivative, structurally related to benzodiazepines, which are known to exert their effects primarily through positive allosteric modulation of the GABA-A receptor.[1][2] Assessing the neuroactivity of novel compounds like this compound is a critical step in drug discovery and development. In vitro cell culture models offer a powerful and high-throughput platform to characterize the pharmacological and toxicological profile of such compounds on neuronal cells.[3][4][5] This document provides detailed protocols for utilizing neuronal cell culture models to evaluate the neuroactivity of this compound, focusing on its effects on neuronal viability, GABA-A receptor modulation, and intracellular calcium dynamics.

Choosing the Right Cell Model

The selection of an appropriate cell model is crucial for obtaining physiologically relevant data.[6] Both immortalized cell lines and primary neuronal cultures can be employed, each with distinct advantages. For high-throughput screening, immortalized cell lines like SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are often preferred due to their robustness and ease of culture.[7] For more detailed mechanistic studies, primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons provide a more physiologically relevant system that can better mimic the in vivo environment.[3][8][9] Co-culture systems incorporating glial cells, such as astrocytes and microglia, can further enhance the complexity and translational relevance of the model by recapitulating crucial cell-cell interactions within the central nervous system.[4]

Experimental Protocols

1. Assessment of Neuronal Viability and Cytotoxicity

This protocol describes the use of the MTT assay to assess the effect of this compound on the metabolic activity of neuronal cells, a key indicator of cell viability.[10][11] Additionally, the Lactate Dehydrogenase (LDH) assay is outlined to measure cytotoxicity by quantifying the release of LDH from damaged cells.[12][13]

a. MTT Assay Protocol

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

b. LDH Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Neuronal Viability and Cytotoxicity

Concentration of this compound (µM)Cell Viability (% of Control) - MTT Assay (48h)Cytotoxicity (% of Max LDH Release) - LDH Assay (48h)
0.1102.3 ± 4.51.8 ± 0.5
199.8 ± 3.92.5 ± 0.8
1095.2 ± 5.15.1 ± 1.2
5088.7 ± 6.212.4 ± 2.1
10075.4 ± 7.825.6 ± 3.4
20052.1 ± 8.548.9 ± 4.7

2. GABAA Receptor Modulation Assay

This protocol utilizes a fluorescence-based assay to determine the ability of this compound to potentiate GABA-A receptor function. A cell line stably expressing a GABA-A receptor subtype and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.[15] The influx of iodide through the activated GABA-A channel quenches the YFP fluorescence, and potentiation by this compound will enhance this quenching in the presence of a submaximal concentration of GABA.

Protocol:

  • Cell Seeding: Plate YFP-GABA-A2 expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Buffer Exchange: Wash the cells twice with a halide-free buffer (e.g., HBSS).

  • Compound and GABA Addition: Add 50 µL of halide-free buffer containing varying concentrations of this compound. After a short pre-incubation (5-10 minutes), add 50 µL of a buffer containing a submaximal concentration of GABA (e.g., EC20) and a source of iodide (e.g., NaI).

  • Fluorescence Measurement: Immediately measure the YFP fluorescence intensity over time using a plate reader with appropriate filters (Excitation ~500 nm, Emission ~535 nm).

  • Data Analysis: Calculate the initial rate of fluorescence quench or the total quench amplitude. Express the potentiation as a percentage of the response to a saturating concentration of a known full agonist like diazepam.

Data Presentation: GABA-A Receptor Potentiation

Concentration of this compound (µM)GABA EC20 Potentiation (% of Diazepam max)
0.015.2 ± 1.1
0.125.8 ± 3.4
168.4 ± 5.9
1095.1 ± 4.7
10098.3 ± 3.8

3. Intracellular Calcium Imaging

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, which can indicate downstream effects on neuronal excitability.[16][17][18]

Protocol:

  • Cell Seeding: Plate primary cortical neurons or a suitable neuronal cell line on glass coverslips and culture for several days to allow for differentiation.[19]

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-45 minutes at 37°C.[19]

  • Washing: Wash the cells with fresh buffer to remove extracellular dye.

  • Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.[19]

  • Baseline Measurement: Perfuse the cells with buffer and record the baseline Fura-2 fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

  • Compound Application: Perfuse the cells with a buffer containing this compound and record the change in the fluorescence ratio.

  • Data Analysis: Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration. Quantify the peak change in the ratio in response to the compound.

Data Presentation: Intracellular Calcium Dynamics

Concentration of this compound (µM)Peak Change in 340/380 Ratio (ΔR)
0.10.05 ± 0.01
10.18 ± 0.03
100.45 ± 0.06
1000.48 ± 0.05

Visualizations

GABAA_Signaling_Pathway cluster_membrane Cell Membrane GABAA GABA-A Receptor Cl_ion GABAA->Cl_ion Influx GABA GABA GABA->GABAA Binds This compound This compound This compound->GABAA Potentiates Hyperpolarization Hyperpolarization / Inhibition of Neuronal Firing Cl_ion->Hyperpolarization Leads to

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Neuroactivity Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Plating Cell Plating (96-well plates or coverslips) Cell_Culture->Plating Treatment Treat Cells (24-72 hours) Plating->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Viability Viability/Cytotoxicity Assays (MTT, LDH) Treatment->Viability GABA_Mod GABA-A Receptor Assay (YFP-based) Treatment->GABA_Mod Ca_Imaging Calcium Imaging (Fura-2 AM) Treatment->Ca_Imaging Data_Acq Data Acquisition (Plate Reader, Microscope) Viability->Data_Acq GABA_Mod->Data_Acq Ca_Imaging->Data_Acq Analysis Quantitative Analysis (IC50, EC50, etc.) Data_Acq->Analysis

Caption: Experimental workflow for assessing this compound neuroactivity.

References

Application Note: Quantitative Analysis of Desmethylflutiazepam in Oral Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of desmethylflutiazepam in human oral fluid using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure employing solid-phase extraction (SPE), followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, clinical and forensic toxicology, and drug monitoring applications.

Introduction

This compound is a benzodiazepine derivative and an active metabolite of flutiazepam. Like other benzodiazepines, it exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor. Oral fluid is an increasingly popular biological matrix for drug monitoring due to its non-invasive collection and the reduced risk of adulteration.[1] The concentration of drugs in oral fluid can correlate with the unbound fraction in plasma, making it a valuable tool for assessing recent drug exposure and potential impairment. This document provides a detailed protocol for the extraction and quantification of this compound in oral fluid, offering a reliable analytical method for researchers and clinicians. The low concentrations of benzodiazepines typically found in oral fluid necessitate a highly sensitive and specific analytical technique like LC-MS/MS.[1]

Experimental Protocol

Materials and Reagents
  • This compound and this compound-d4 (internal standard, IS) reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water

  • Phosphate buffer (0.1 M, pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Oral fluid collection devices (e.g., Quantisal™)[2][3]

Sample Preparation
  • Oral Fluid Collection: Collect oral fluid samples using a collection device according to the manufacturer's instructions. A typical collection yields 1 mL of oral fluid in a transport buffer.[2][3]

  • Internal Standard Spiking: To 1.0 mL of the oral fluid/buffer mixture, add 10 µL of a 100 ng/mL solution of this compound-d4.

  • Sample Pre-treatment: Add 1.0 mL of 0.1 M phosphate buffer (pH 6.0) to the sample and vortex for 10 seconds.[2]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.[2]

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20:80 acetonitrile/phosphate buffer solution. Dry the cartridge under vacuum for 5-10 minutes.[2]

    • Elution: Elute the analyte and internal standard with 2 mL of a mixture of ethyl acetate containing 2% ammonium hydroxide.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:methanol with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    1.0 90 10
    5.0 10 90
    6.0 10 90
    6.1 90 10

    | 8.0 | 90 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A weighted (1/x) linear regression is used for the calibration.

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The validation results are summarized in the tables below.

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)321.1293.110025
This compound (Qualifier)321.1265.110035
This compound-d4 (IS)325.1297.110025

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 3: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (%)
0.56.88.595.2
5.04.25.1102.3
25.03.54.898.9

Table 4: Recovery and Matrix Effect

Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
5.088.5-12.3
25.091.2-10.8

The method demonstrates excellent linearity over the tested concentration range. The LOQ of 0.1 ng/mL is sufficient for the detection of this compound in oral fluid following therapeutic administration.[4][5][6] The precision and accuracy data fall within acceptable limits, with relative standard deviations (RSDs) below 15% and accuracy between 85-115%.[7] The high extraction recovery and manageable matrix effect indicate the efficiency of the sample preparation procedure.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis oral_fluid Oral Fluid Collection (1 mL in buffer) add_is Spike with Internal Standard (this compound-d4) oral_fluid->add_is pretreatment Add Phosphate Buffer (pH 6.0) add_is->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Experimental workflow for the quantitative analysis of this compound in oral fluid.

logical_relationship cluster_method Analytical Method cluster_outcome Method Performance sample_prep Effective Sample Preparation (SPE) high_sensitivity High Sensitivity (LOQ: 0.1 ng/mL) sample_prep->high_sensitivity lc_separation Rapid Chromatographic Separation good_precision Good Precision (<15% RSD) lc_separation->good_precision ms_detection Sensitive and Selective MS/MS Detection high_accuracy High Accuracy (85-115%) ms_detection->high_accuracy robustness Robust and Reliable Quantification high_sensitivity->robustness good_precision->robustness high_accuracy->robustness

Caption: Relationship between the analytical method components and the performance outcomes.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of this compound in oral fluid. The sample preparation is straightforward, and the analytical method is sensitive, specific, and reliable. This protocol is well-suited for a variety of research and clinical applications where the monitoring of this compound is required. The use of a deuterated internal standard ensures accurate and precise quantification, making this method a valuable tool for toxicological and pharmacokinetic investigations.

References

Troubleshooting & Optimization

Optimizing Mobile Phase Conditions for Desmethylflutiazepam HPLC Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) separation of Desmethylflutiazepam.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase when developing an HPLC method for this compound?

A1: For reversed-phase HPLC analysis of this compound, a common starting point is a mixture of an organic solvent and an aqueous buffer.[1][2][3] Good starting combinations include methanol or acetonitrile as the organic modifier and a phosphate or acetate buffer for the aqueous component.[1][2][3][4] An initial isocratic elution with a composition like Methanol:Water (70:30, v/v) or Acetonitrile:Buffer (50:50, v/v) is often effective.[1][2]

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: A reversed-phase C18 or C8 column is typically the column of choice for separating benzodiazepines like this compound.[1][4][5][6] A standard dimension such as 250 mm x 4.6 mm with a 5 µm particle size is a robust starting point for method development.[1] Using columns with high-purity silica or those that are end-capped can minimize peak tailing, which is a common issue with basic compounds.[7][8]

Q3: How does the pH of the mobile phase affect the separation of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. Since benzodiazepines are basic compounds, adjusting the mobile phase pH can significantly impact their interaction with the stationary phase.[7][8]

  • Low pH (around 3): At a low pH, the residual silanol groups on the silica-based column packing are protonated (less active), which reduces unwanted secondary interactions that cause peak tailing.[7][9][10] This often leads to more symmetrical peaks.

  • Neutral to High pH (7-9): In some cases, operating at a higher pH can also provide good separation, especially if the compound's charge state is controlled.[3][4] However, this requires a pH-stable column to avoid degradation of the stationary phase.[10]

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic Elution: This is suitable for simple mixtures where all components can be adequately separated with a single mobile phase composition. It is often preferred for routine quality control due to its simplicity and robustness.[1][3][11]

  • Gradient Elution: This is ideal for complex samples containing compounds with a wide range of polarities, or for separating this compound from its degradation products.[6][12] A gradient program allows for the separation of more components in a single run and can improve peak shape for late-eluting compounds.

Mobile Phase Optimization & Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common problem when analyzing basic compounds like benzodiazepines.

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks tailing? start->check_all_peaks overload Check for Column Overload start->overload solvent_mismatch Check Sample Solvent start->solvent_mismatch all_tail Yes check_all_peaks->all_tail specific_tail No, only specific peaks check_all_peaks->specific_tail extra_col_vol Check for Extra-Column Volume (e.g., long tubing, improper fittings) all_tail->extra_col_vol col_void Check for Column Void or Blocked Frit extra_col_vol->col_void end Symmetrical Peaks Achieved col_void->end secondary_int Suspect Secondary Interactions (e.g., Silanol Interactions) specific_tail->secondary_int adjust_ph Adjust Mobile Phase pH (Lower pH to ~3) secondary_int->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) secondary_int->add_modifier change_col Use End-Capped or Base-Deactivated Column secondary_int->change_col adjust_ph->end add_modifier->end change_col->end reduce_conc Reduce Sample Concentration or Injection Volume overload->reduce_conc reduce_conc->end dissolve_in_mp Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp dissolve_in_mp->end G start Start: Define Separation Goal select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column initial_mp Select Initial Mobile Phase (e.g., ACN:Buffer 50:50) select_column->initial_mp isocratic_run Perform Initial Isocratic Run initial_mp->isocratic_run eval_chrom Evaluate Chromatogram (Retention, Peak Shape, Resolution) isocratic_run->eval_chrom good_sep Good Separation? eval_chrom->good_sep optimize No eval_chrom->optimize validation_step Proceed to Method Validation (Linearity, Accuracy, Precision) good_sep->validation_step opt_strength Adjust Mobile Phase Strength (% Organic) optimize->opt_strength opt_strength->eval_chrom opt_ph Adjust Mobile Phase pH opt_strength->opt_ph opt_solvent Change Organic Solvent (ACN <-> MeOH) opt_ph->opt_solvent opt_solvent->opt_strength validate Yes end Final Method Established validation_step->end

References

Troubleshooting low ionization efficiency of Desmethylflutiazepam in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low ionization efficiency of Desmethylflutiazepam in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for this compound in ESI-MS?

A1: Low signal intensity for this compound can stem from several factors including suboptimal instrument settings, inappropriate mobile phase composition, or issues with the sample itself. The key is to ensure the molecule is efficiently protonated to form [M+H]⁺ ions in the ESI source.

Q2: What is the optimal ionization mode for this compound analysis?

A2: For benzodiazepines like this compound, positive ion mode ESI is generally preferred as it facilitates the formation of protonated molecules ([M+H]⁺), leading to stronger signals.[1]

Q3: How does the mobile phase composition affect the ionization of this compound?

A3: The mobile phase plays a critical role in ionization efficiency. The use of high-purity, MS-grade solvents is crucial to minimize background noise.[1][2] For reversed-phase chromatography, a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is common. The addition of a small amount of an acid, such as 0.1% formic acid, is highly recommended to lower the pH of the mobile phase, which promotes the protonation of basic compounds like benzodiazepines and significantly enhances the signal intensity.[1][3][4]

Q4: Can matrix effects from my sample be the cause of low signal?

A4: Yes, matrix effects can significantly suppress the ionization of your target analyte.[1] If you suspect ion suppression, it is advisable to optimize your sample preparation method. Techniques like solid-phase extraction (SPE) can be effective in removing interfering matrix components.[3] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[1]

Troubleshooting Guide

Issue: Low or No Signal Intensity for this compound

Below is a step-by-step guide to troubleshoot and enhance the signal intensity of this compound in your ESI-MS experiments.

Potential Cause 1: Suboptimal Ion Source Parameters

Efficient ionization is highly dependent on the settings of the ESI source. These parameters should be systematically optimized for your specific instrument and experimental conditions.[1][5]

Recommended Solutions:

  • Capillary Voltage: Adjust the capillary voltage to ensure a stable spray. A typical starting range for positive ion mode is 3-5 kV.[3]

  • Cone Voltage (or Fragmentor/Focusing Voltage): This voltage helps in desolvation and can also induce in-source fragmentation if set too high. Optimize this parameter to maximize the abundance of the [M+H]⁺ ion.

  • Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are critical for efficient desolvation.[1][2] Higher flow rates may require increased gas flows and temperatures. However, be cautious with thermally labile compounds.

Potential Cause 2: Inappropriate Mobile Phase Conditions

The pH and composition of the mobile phase directly influence the ionization efficiency of this compound.

Recommended Solutions:

  • Acidify the Mobile Phase: Add 0.1% formic acid to both your aqueous and organic mobile phase components to ensure a low pH, which promotes protonation.[1][3]

  • Solvent Selection: Use high-purity, MS-grade solvents such as acetonitrile or methanol.[1] Acetonitrile is often preferred due to its lower viscosity and better elution strength in reversed-phase chromatography.

Potential Cause 3: Analyte Concentration and Sample Preparation

The concentration of this compound in your sample may be below the limit of detection, or co-eluting matrix components may be suppressing its ionization.

Recommended Solutions:

  • Sample Enrichment: If the concentration is too low, consider using solid-phase extraction (SPE) to concentrate your sample.

  • Matrix Effect Mitigation: To identify and mitigate matrix effects, you can perform a post-column infusion experiment. If suppression is observed, enhance your sample cleanup procedure.[1]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters
  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Systematically vary one source parameter at a time while keeping others constant.

  • Monitor the signal intensity of the [M+H]⁺ ion for this compound.

  • Record the optimal value for each parameter that provides the maximum signal intensity.

Table 1: Typical Starting ESI-MS Parameters for this compound Analysis
ParameterTypical Starting ValueOptimization Range
Ionization ModePositiveN/A
Capillary Voltage3.5 kV2.5 - 4.5 kV
Cone Voltage30 V20 - 50 V
Nebulizer Gas FlowInstrument DependentOptimize for stable spray
Drying Gas Temperature300 °C250 - 350 °C
Drying Gas FlowInstrument DependentOptimize for desolvation

Visualizations

Troubleshooting Workflow for Low Ionization Efficiency

TroubleshootingWorkflow start_node Start: Low this compound Signal check_params 1. Verify MS Parameters (Tuning & Calibration) start_node->check_params process_node process_node decision_node decision_node end_node End: Signal Improved optimize_source 2. Optimize ESI Source (Voltage, Gas, Temp) check_params->optimize_source signal_improved1 Signal Improved? optimize_source->signal_improved1 signal_improved1->end_node Yes check_mobile_phase 3. Evaluate Mobile Phase (pH, Additives) signal_improved1->check_mobile_phase No signal_improved2 Signal Improved? check_mobile_phase->signal_improved2 signal_improved2->end_node Yes check_sample_prep 4. Assess Sample Prep (Concentration, Matrix) signal_improved2->check_sample_prep No signal_improved3 Signal Improved? check_sample_prep->signal_improved3 signal_improved3->end_node Yes consider_alternatives 5. Consider Advanced Techniques (APCI, Derivatization) signal_improved3->consider_alternatives No consider_alternatives->end_node

Caption: Troubleshooting workflow for low this compound signal.

Key Factors Influencing ESI Efficiency

ESI_Factors center_node This compound Ionization Efficiency factor_node factor_node mobile_phase Mobile Phase - pH (Acidic) - Organic Content - Additives (Formic Acid) mobile_phase->center_node source_params Source Parameters - Capillary Voltage - Cone Voltage - Gas Flow/Temp source_params->center_node analyte_props Analyte Properties - Basicity (pKa) - Surface Activity analyte_props->center_node matrix_effects Matrix Effects - Ion Suppression - Co-eluting Species matrix_effects->center_node

Caption: Factors influencing this compound ionization.

References

Technical Support Center: Desmethylflutiazepam Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Desmethylflutiazepam.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst; Degradation of starting materials or product.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature. Benzodiazepine synthesis can be sensitive to heat.[] - Screen different catalysts (e.g., various Lewis acids or bases) to improve reaction rate and conversion.[2][3] - Ensure starting materials are pure and dry. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[4]
High Levels of Impurities in Crude Product Side reactions (e.g., over-alkylation, hydrolysis); Incomplete cyclization; Presence of unreacted starting materials.- Control stoichiometry of reactants carefully.[5] - Optimize the choice of base and solvent to favor the desired cyclization reaction.[6] - Purify starting materials before use. - Implement an appropriate work-up procedure to remove unreacted reagents.
Difficulty in Purifying the Final Product Co-precipitation of impurities during recrystallization; Poor separation of product and impurities on chromatography; Oily product that fails to crystallize.- Select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[7][8] - Optimize the mobile phase and stationary phase for column chromatography to achieve better separation. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization or converting it to a salt to facilitate crystallization.
Product Degradation During Storage Hydrolysis of the lactam ring; Oxidation.[4][9][10]- Store the final product in a cool, dry, and dark place under an inert atmosphere.[11] - Ensure the product is free of acidic or basic residues from the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common route for the synthesis of 1,4-benzodiazepines involves the cyclization of a 2-aminobenzophenone derivative. For this compound, this would likely involve the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with an appropriate reagent to introduce the rest of the diazepine ring, followed by cyclization.

Q2: How can I optimize the reaction conditions for the cyclization step?

A2: Optimization of the cyclization step is crucial for maximizing yield.[12][13] Key parameters to consider include the choice of solvent, base, and reaction temperature. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space. It is important to find a balance where the reaction proceeds to completion with minimal side product formation.[]

Q3: What are the most common impurities I should expect?

A3: Common impurities in benzodiazepine synthesis can include unreacted starting materials, intermediates from incomplete cyclization, and products from side reactions such as hydrolysis of the amide linkage or N-oxide formation. The specific impurities will depend on the synthetic route employed.

Q4: What is the best method for purifying this compound?

A4: Recrystallization is often the first choice for purifying solid organic compounds.[7][8] If recrystallization does not provide the desired purity, column chromatography using silica gel or a preparatory HPLC system can be employed for more challenging separations. The choice of eluent is critical for achieving good separation.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final this compound product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantitative purity analysis. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify any impurities present. The identity and structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Common solvents for benzodiazepines include ethanol, isopropanol, and ethyl acetate.

  • Dissolution: In a flask, add the hot solvent to the crude this compound until it is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography
  • Stationary Phase and Eluent Selection: For benzodiazepines, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a column with the chosen stationary phase, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 2-aminobenzophenone derivative) Reaction Chemical Synthesis (Cyclization) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Pure Pure this compound Purification->Pure Analysis Purity & Identity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity? CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Yes OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) CheckReaction->OptimizeConditions Incomplete PurificationIssue Purification Effective? CheckReaction->PurificationIssue Complete OptimizeConditions->CheckReaction Recrystallization Optimize Recrystallization (Solvent Choice) PurificationIssue->Recrystallization No Success High Yield & Purity PurificationIssue->Success Yes Chromatography Perform Column Chromatography Recrystallization->Chromatography Failure Re-evaluate Synthetic Route Recrystallization->Failure Chromatography->Success Chromatography->Failure

Caption: A decision tree for troubleshooting low yield and purity issues.

References

Technical Support Center: Analysis of Desmethylflutiazepam in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Desmethylflutiazepam in biological fluids such as plasma, serum, whole blood, and urine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound in the specific biological matrix.1. Re-evaluate Sample Preparation: - Protein Precipitation (PPT): While quick, it may lead to lower recovery and significant matrix effects. Ensure the precipitating solvent (e.g., acetonitrile, methanol) and its ratio to the sample are optimized.[1] - Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient partitioning of this compound. LLE generally provides cleaner extracts than PPT.[2] - Solid-Phase Extraction (SPE): This is often the most effective method for achieving high and reproducible recovery by minimizing matrix components.[3] Experiment with different sorbent chemistries (e.g., C18, mixed-mode). 2. Check pH: Ensure the pH of the sample is adjusted to optimize the extraction of this compound.
Significant Ion Suppression/Enhancement (Matrix Effect) Co-eluting Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of this compound in the mass spectrometer source, particularly with electrospray ionization (ESI).[4]1. Improve Sample Cleanup: - Employ a more rigorous sample preparation method such as SPE to remove interfering substances.[5] Mixed-mode SPE can be particularly effective. 2. Optimize Chromatography: - Adjust the HPLC/UHPLC gradient to achieve better separation of this compound from the matrix components causing ion suppression. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement. 4. Consider a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI.
Poor Peak Shape (Tailing, Broadening, or Splitting) Matrix Overload: High concentrations of matrix components can lead to poor chromatography. Column Contamination: Buildup of matrix components on the analytical column.1. Enhance Sample Preparation: Use SPE for a cleaner extract. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 3. Column Maintenance: Implement a column washing step after each run or batch to remove strongly retained matrix components. Consider using a guard column.
Inconsistent Results/Poor Reproducibility Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement.[4] Analyte Instability: this compound may be degrading in the biological matrix during storage or sample processing.1. Use a SIL-IS: This is crucial for correcting variability in matrix effects between samples. 2. Standardize Sample Handling: Ensure all samples are collected, processed, and stored under the same conditions. 3. Evaluate Analyte Stability: Conduct freeze-thaw and benchtop stability experiments to understand the stability of this compound in the specific matrix and storage conditions. Store samples at -20°C or -80°C for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting components from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound analysis in biological fluids, this can result in inaccurate and imprecise quantification.[4]

Q2: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?

A2: While the optimal technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally considered the most effective for minimizing matrix effects.[5] It provides cleaner extracts compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[2] Mixed-mode SPE can offer even better selectivity.[6]

Q3: How can I quantify the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a neat solution of the analyte at the same concentration.[4]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This should be assessed using at least six different lots of the biological matrix to account for inter-individual variability.[4]

Q4: What is the most suitable internal standard for the quantitative analysis of this compound?

A4: A stable isotope-labeled (deuterated or ¹³C-labeled) this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thus effectively compensating for matrix effects and variations in recovery.

Q5: My calibration curve for this compound is non-linear. Could this be due to matrix effects?

A5: Yes, a non-linear calibration curve can be a result of matrix effects, especially if the effect is concentration-dependent. It is recommended to assess the matrix effect at low, medium, and high concentrations across the calibration range. Inconsistent matrix effects at different concentrations can lead to non-linearity.

Data Presentation: Comparison of Sample Preparation Techniques for Benzodiazepine Analysis

Disclaimer: The following data is based on typical performance for benzodiazepines and may not be specific to this compound due to limited publicly available data. This information provides a general guideline for method development.

Sample Preparation Technique Principle Advantages Disadvantages Typical Recovery (%)
Protein Precipitation (PPT) A precipitating agent (e.g., acetonitrile, methanol) is added to denature and remove proteins.Simple, fast, and inexpensive.May result in significant matrix effects and lower analyte recovery.[2]>70%[2]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.[2]Provides cleaner extracts compared to PPT, leading to reduced matrix effects.More time-consuming and requires larger volumes of organic solvents.80-110%[2]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix interferences are washed away.Highly effective for removing matrix interferences, leading to high recovery and minimal matrix effects.[3] Can be automated.Can be more expensive and requires method development to optimize the sorbent and elution conditions.>90%

Experimental Protocols

Protein Precipitation (PPT) Protocol for Whole Blood
  • Sample Aliquoting: Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine
  • Sample Aliquoting: Pipette 500 µL of plasma or urine into a glass tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • pH Adjustment: Add a suitable buffer to adjust the pH for optimal extraction of this compound.

  • Extraction: Add 2 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortexing: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE) Protocol for Biological Fluids
  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated biological fluid sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis start Biological Sample (Plasma, Urine, Blood) is_spike Spike with Internal Standard start->is_spike ppt Protein Precipitation is_spike->ppt Choose One lle Liquid-Liquid Extraction is_spike->lle Choose One spe Solid-Phase Extraction is_spike->spe Choose One extract Extract ppt->extract lle->extract spe->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects cluster_causes Potential Causes cluster_solutions Solutions issue Issue Observed: Ion Suppression/ Poor Recovery cause1 Inefficient Sample Prep issue->cause1 cause2 Co-eluting Interferences issue->cause2 solution1 Optimize Sample Prep (e.g., use SPE) cause1->solution1 solution3 Use Stable Isotope-Labeled Internal Standard cause1->solution3 solution2 Improve Chromatographic Separation cause2->solution2 cause2->solution3 outcome Outcome: Accurate & Reproducible Quantification solution1->outcome solution2->outcome solution3->outcome

Caption: Logical workflow for troubleshooting matrix effects.

References

Method refinement for detecting trace levels of Desmethylflutiazepam metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of detecting trace levels of Desmethylflutiazepam and its metabolites.

Troubleshooting Guide

Sample Preparation

Q1: What are the best practices for storing biological samples to ensure the stability of this compound and its metabolites?

A1: Proper sample storage is critical to prevent the degradation of this compound and its metabolites, which can lead to inaccurate quantification. For long-term storage, it is recommended to keep samples at -20°C or -80°C.[1][2] Repeated freeze-thaw cycles should be avoided as they can cause degradation; it is advisable to aliquot samples into smaller volumes before freezing.[1] While urine is often a more stable matrix for some drugs compared to blood, the stability of benzodiazepines can be analyte-dependent.[1][3] The addition of preservatives like sodium fluoride may also influence stability.[4]

Q2: I am experiencing low recovery of this compound metabolites during solid-phase extraction (SPE). What are the possible causes and solutions?

A2: Low recovery during SPE can be attributed to several factors. Firstly, ensure the SPE cartridge is appropriate for the chemical properties of this compound metabolites. A mixed-mode cation exchange (MCX) sorbent can be effective for benzodiazepines. Secondly, the pH of the sample and wash solutions is crucial. For instance, to ensure ion-exchange retention on an MCX sorbent for benzodiazepines with low pKa values, a wash step with a weak acid like 0.02 N HCl might be necessary. The composition of the wash solvent is also critical; for example, a high percentage of methanol (>20%) in the wash step can lead to the loss of some acidic benzodiazepines. Finally, ensure that the elution solvent is strong enough to fully recover the analytes from the sorbent.

Q3: Can I use liquid-liquid extraction (LLE) for this compound metabolites? What are the advantages and disadvantages compared to SPE?

A3: Yes, liquid-liquid extraction (LLE) is a viable method for the extraction of benzodiazepines and their metabolites from biological matrices.[5][6]

  • Advantages of LLE: It can be a relatively simple and cost-effective method.

  • Disadvantages of LLE: It often involves the use of toxic organic solvents, can be labor-intensive as samples are processed individually, and may require an evaporation and reconstitution step, which can introduce variability.[1]

SPE, on the other hand, can be more easily automated, may provide cleaner extracts, and can offer more reproducible results across different sample matrices.[7]

LC-MS/MS Analysis

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[8] Here are some strategies to mitigate them:

  • Improve Sample Preparation: A more rigorous sample cleanup, such as using a selective SPE protocol, can help remove interfering matrix components.[8]

  • Optimize Chromatography: Adjusting the chromatographic conditions to better separate the analytes from co-eluting matrix components can be effective. This may involve changing the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes is the most effective way to compensate for matrix effects.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are the recommended LC-MS/MS parameters for the detection of this compound and its metabolites?

Q6: My chromatographic peak shapes are poor (e.g., tailing, fronting). What should I check?

A6: Poor peak shape can be caused by several factors:

  • Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan.

  • Mobile Phase Incompatibility: The pH of the mobile phase may not be optimal for the analyte's chemistry. Also, ensure the mobile phase is properly mixed and degassed.

  • Injection Solvent Mismatch: The solvent used to reconstitute the sample extract should be similar in composition to the initial mobile phase to avoid peak distortion.

  • System Issues: Check for leaks, blockages, or dead volumes in the LC system.

Frequently Asked Questions (FAQs)

General

Q1: What are the main metabolic pathways of Flutiazepam leading to the formation of this compound?

A1: Flunitrazepam, a related benzodiazepine, undergoes several major metabolic transformations. The formation of N-desmethylflunitrazepam occurs through N-demethylation. Other significant pathways include 3-hydroxylation and nitro-reduction. A combination of these reactions can lead to a variety of metabolites.[1]

Method Validation

Q2: What are the key parameters to consider when validating a method for the detection of this compound metabolites?

A2: A comprehensive method validation should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.[9][10][11] For forensic applications, selectivity and stability under various storage conditions are also critical.

Q3: How can I determine the limit of detection (LOD) and limit of quantification (LOQ) for my assay?

A3: The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio (S/N). A common approach is to define the LOD at an S/N of 3 and the LOQ at an S/N of 10.

Data Interpretation

Q4: How do I confirm the identity of a detected metabolite?

A4: In LC-MS/MS, identity confirmation is typically achieved by monitoring at least two MRM transitions for each analyte. The ratio of the quantifier to the qualifier ion should be consistent between the sample and a known standard. Retention time matching with a standard is also a crucial identification criterion.

Q5: What are typical recovery rates for benzodiazepine analysis from biological matrices?

A5: With an optimized SPE method, extraction recovery for benzodiazepines can be quite efficient, often averaging around 91%.[1][12] For some specific benzodiazepines, recovery rates can be even higher, in the range of 97-98%.[10]

Quantitative Data Summary

The following tables provide illustrative quantitative data for benzodiazepine analysis, which can serve as a reference for method development for this compound.

Table 1: Illustrative LC-MS/MS Method Parameters for Benzodiazepine Analysis

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Positive[7]
MS/MS ModeMultiple Reaction Monitoring (MRM)[7]
Dwell Time25 msec[7]
Pause Time5 msec[7]
Column TypeC18 or PFP Propyl[6][7]
Mobile Phase AWater with 0.2% Formic Acid and 2mM Ammonium Formate[7]
Mobile Phase BAcetonitrile with 0.2% Formic Acid and 2mM Ammonium Formate[7]

Table 2: Example Performance Data for Benzodiazepine Analysis

AnalyteLLOQ (ng/mL)Recovery (%)Reference
Flualprazolam1.84297.0 - 98.0[10]
Chlordesmethyldiazepam0.500Not specified[13]
General Benzodiazepines0.5~91[12]
Prazepam0.02Not specified[11]

Experimental Protocols

General Protocol for Benzodiazepine Analysis in Urine using SPE and LC-MS/MS

This protocol is a general guideline and should be optimized for this compound and its specific metabolites.

  • Sample Pre-treatment (Hydrolysis):

    • To a 1 mL urine sample, add an internal standard.

    • Add β-glucuronidase to hydrolyze conjugated metabolites.

    • Incubate the sample (e.g., at 55°C for 30 minutes).[14]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX µElution plate with methanol and then water (Note: some simplified methods may eliminate this step).

    • Load the hydrolyzed sample onto the plate.

    • Wash the plate with a weak acidic solution (e.g., 0.02 N HCl) to remove interferences.

    • Wash with a solvent mixture (e.g., 20% methanol in water) to remove further interferences.

    • Dry the plate under vacuum.

    • Elute the analytes with an appropriate solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 or PFP column with a gradient elution.

    • Detect the analytes using a triple quadrupole mass spectrometer in MRM mode.

Visualizations

metabolic_pathway Metabolic Pathway of Flunitrazepam Flunitrazepam Flunitrazepam This compound This compound Flunitrazepam->this compound N-demethylation Hydroxyflunitrazepam Hydroxyflunitrazepam Flunitrazepam->Hydroxyflunitrazepam 3-hydroxylation Aminoflunitrazepam Aminoflunitrazepam Flunitrazepam->Aminoflunitrazepam Nitro-reduction Other_Metabolites Other_Metabolites This compound->Other_Metabolites Hydroxyflunitrazepam->Other_Metabolites Aminoflunitrazepam->Other_Metabolites

Caption: Metabolic pathway of Flunitrazepam leading to major metabolites.

experimental_workflow General Experimental Workflow for Metabolite Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Extraction Solid-Phase or Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: A generalized workflow for the detection of trace-level metabolites.

References

Technical Support Center: Desmethylflutiazepam Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and stability testing of Desmethylflutiazepam in frozen plasma. As a member of the benzodiazepine class, its stability characteristics are expected to be similar to other compounds in this family. The following information is based on established methodologies for benzodiazepine analysis and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma samples containing this compound?

A1: For long-term storage, it is recommended to store plasma samples at -80°C. Storage at -20°C is also a common practice and can be suitable for shorter durations.[1][2] Studies on other benzodiazepines have shown good stability at both temperatures over several months.[1][2]

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

A2: It is best to minimize freeze-thaw cycles. While some benzodiazepines have shown stability for up to three freeze-thaw cycles, repeated cycling can lead to degradation. For optimal results, it is advisable to aliquot samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.

Q3: What analytical method is most suitable for quantifying this compound in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the quantification of benzodiazepines in plasma.[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurate determination of drug concentrations in complex biological matrices.

Q4: What are the critical steps in sample preparation for this compound analysis?

A4: A robust sample preparation method is essential to remove plasma proteins and other interferences. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4][5] The choice of method will depend on the specific analytical requirements and the instrumentation used.

Q5: How can I ensure the accuracy of my stability testing results?

A5: To ensure accuracy, it is crucial to include quality control (QC) samples at low, medium, and high concentrations in each analytical run. The stability of the analyte is assessed by comparing the concentration in stored samples against freshly prepared samples or samples from the initial time point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower than expected concentrations of this compound. 1. Sample degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Inefficient extraction during sample preparation. 4. Issues with the analytical instrument (e.g., LC-MS/MS).1. Ensure samples are consistently stored at -80°C. 2. Aliquot samples to minimize freeze-thaw cycles. 3. Optimize the extraction procedure; consider a different method (e.g., SPE instead of LLE). 4. Calibrate and maintain the analytical instrument according to the manufacturer's recommendations.
High variability between replicate measurements. 1. Inhomogeneous sample after thawing. 2. Inconsistent sample preparation. 3. Pipetting errors.1. Vortex samples thoroughly after thawing and before aliquoting. 2. Standardize the sample preparation workflow. 3. Use calibrated pipettes and ensure proper pipetting technique.
Presence of interfering peaks in the chromatogram. 1. Contamination from collection tubes or processing materials. 2. Endogenous plasma components not fully removed during sample preparation. 3. Co-eluting metabolites.1. Use high-purity solvents and pre-screen all materials for potential contaminants. 2. Optimize the sample cleanup and chromatographic separation methods. 3. Adjust the chromatographic gradient to improve the resolution between this compound and other compounds.
Analyte instability observed during short-term benchtop storage. The compound may be sensitive to temperature or light.Keep samples on ice and protected from light during processing. Evaluate short-term stability at room temperature and on ice to determine acceptable handling times.

Experimental Protocols

Long-Term Stability Testing
  • Sample Preparation: Spike a pool of blank human plasma with a known concentration of this compound. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Aliquoting: Aliquot the spiked plasma into multiple small-volume polypropylene tubes.

  • Storage: Store the aliquots in a calibrated freezer at -20°C and -80°C.

  • Analysis:

    • Analyze a set of aliquots at time zero (baseline).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from each storage temperature.

    • Thaw the samples, prepare them for analysis using a validated extraction method, and quantify the this compound concentration using a calibrated LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Freeze-Thaw Stability Testing
  • Sample Preparation: Prepare QC samples at low and high concentrations in blank human plasma.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours.

    • Repeat this cycle for a specified number of times (typically 3 to 5 cycles).

  • Analysis: After the final thaw, analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentrations of the freeze-thaw samples to the baseline (time zero) concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Data Presentation

The following tables summarize expected stability data for benzodiazepines in frozen plasma based on literature.

Table 1: Long-Term Stability of Benzodiazepines in Frozen Plasma

Storage TemperatureDurationAnalyte Concentration (% of Initial)
-20°C1 Month95 - 105%
3 Months90 - 100%
6 Months85 - 95%
-80°C1 Month98 - 102%
3 Months95 - 105%
6 Months92 - 102%
12 Months90 - 100%

Table 2: Freeze-Thaw Stability of Benzodiazepines in Plasma (Stored at -80°C)

Number of Freeze-Thaw CyclesAnalyte Concentration (% of Initial)
197 - 103%
295 - 101%
392 - 98%
488 - 95%
585 - 92%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep1 Spike Blank Plasma prep2 Prepare QC Samples (Low, Med, High) prep1->prep2 prep3 Aliquot Samples prep2->prep3 storage1 Store at -20°C prep3->storage1 storage2 Store at -80°C prep3->storage2 analysis2 Time X (e.g., 1, 3, 6 months) storage1->analysis2 Retrieve Samples storage2->analysis2 Retrieve Samples analysis1 Time 0 (Baseline) analysis3 Sample Extraction analysis1->analysis3 analysis2->analysis3 analysis4 LC-MS/MS Analysis analysis3->analysis4 eval1 Calculate % Recovery analysis4->eval1 eval2 Assess Stability (within ±15%) eval1->eval2

Caption: Experimental workflow for long-term stability testing.

freeze_thaw_workflow start Prepare QC Samples (Low, High) freeze1 Freeze at -80°C (≥12 hours) start->freeze1 thaw1 Thaw at Room Temp freeze1->thaw1 cycle Repeat Cycle (N times) thaw1->cycle cycle->freeze1 Another Cycle analysis Sample Extraction & LC-MS/MS Analysis cycle->analysis Final Cycle evaluation Compare to Baseline (Assess Stability) analysis->evaluation

Caption: Workflow for freeze-thaw stability testing.

References

Technical Support Center: Structural Confirmation of Desmethylflutiazepam by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) for the structural confirmation of desmethylflutiazepam.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI+)?

A1: Based on the molecular formula of this compound (C₁₅H₁₃FN₂OS), the monoisotopic mass is approximately 288.08 Da. Therefore, in positive ion ESI, the expected protonated precursor ion ([M+H]⁺) is m/z 289.1. It is crucial to confirm this experimentally by infusing a standard solution of this compound and performing a full scan analysis.

Q2: I am not seeing the expected precursor ion at m/z 289.1. What could be the issue?

A2: Several factors could contribute to the absence or low intensity of the precursor ion:

  • Incorrect Instrument Settings: Ensure the mass spectrometer is properly calibrated and operating in positive ion mode. Check that the scan range includes m/z 289.1.

  • Sample Degradation: this compound, like other benzodiazepines, can be susceptible to degradation. Ensure the sample is fresh and has been stored properly.

  • Ion Source Conditions: The efficiency of ionization is highly dependent on the ion source parameters. Optimize the capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. A systematic optimization of these parameters is recommended.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred to promote protonation.

Q3: How do I determine the optimal collision energy for my MS/MS transitions?

A3: The optimal collision energy (CE) is compound-dependent and needs to be determined empirically for each precursor-to-product ion transition. The general workflow involves:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Perform a product ion scan by selecting the precursor ion (m/z 289.1).

  • Vary the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the resulting product ions.

  • The optimal CE for a specific transition is the value that yields the highest and most stable intensity for the desired product ion.

Q4: What are the expected fragmentation patterns for this compound?

A4: While specific experimental data for this compound is not widely published, the fragmentation of thienodiazepines, the class to which it belongs, typically involves cleavages within the diazepine ring. Commonalities in fragmentation patterns among benzodiazepines suggest that losses of small neutral molecules and characteristic cleavages of the heterocyclic ring system are to be expected. It is essential to perform a product ion scan on a reference standard to identify the specific fragmentation pattern of this compound.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Signal Intensity 1. Inefficient ionization. 2. Sample concentration too low. 3. Instrument contamination. 4. Incorrect mobile phase.1. Optimize ion source parameters (capillary voltage, gas flows, temperatures). 2. Prepare a fresh, more concentrated standard solution for initial tuning. 3. Clean the ion source and transfer optics according to the manufacturer's recommendations. 4. Ensure the mobile phase is appropriate for ESI+ and the analyte's polarity. An acidic mobile phase is generally recommended.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate injection solvent.1. Dilute the sample. 2. Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. 3. Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Leaks in the LC system.1. Use high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly. 2. Improve sample preparation to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting components to waste. 3. Check all fittings and connections for leaks.
Inconsistent Retention Times 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Use a guard column and replace the analytical column if performance degrades.
Fragment Ion Instability 1. Collision energy is too high or too low. 2. Collision gas pressure is not optimal. 3. Precursor ion isolation is not efficient.1. Perform a collision energy optimization experiment to find the optimal value for each transition. 2. Consult the instrument manual for the recommended collision gas pressure and optimize if necessary. 3. Ensure the isolation window for the precursor ion is appropriate for the instrument's resolution.

Experimental Protocols

Note: The following are generalized protocols. Specific parameters should be optimized for your instrument and application.

Sample Preparation (for standard solution)
  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working solutions for infusion and LC-MS/MS analysis.

LC-MS/MS System Parameters (Starting Point)

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 10-90% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode for Optimization: Product Ion Scan.

  • Scan Mode for Quantification: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 289.1.

  • Product Ions and Collision Energies: To be determined experimentally. As a starting point for collision energy optimization, a range of 10-40 eV can be explored.

Data Presentation

The following tables should be populated with experimentally determined values for your specific instrument and method.

Table 1: Optimized MS/MS Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
289.1To be determinede.g., 50To be determined
289.1To be determinede.g., 50To be determined

Table 2: Ion Source Parameters

ParameterOptimized Value
Capillary Voltage (kV)e.g., 3.5 - 4.5
Nebulizer Gas Pressure (psi)e.g., 30 - 50
Drying Gas Flow (L/min)e.g., 8 - 12
Drying Gas Temperature (°C)e.g., 300 - 350

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep Prepare Standard Solution inject Inject Sample prep->inject column C18 Reversed-Phase Column inject->column esi Electrospray Ionization (ESI+) column->esi q1 Q1: Precursor Ion Selection (m/z 289.1) esi->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Scan / MRM Detection q2->q3 analysis Structural Confirmation & Quantification q3->analysis

Caption: Workflow for this compound Structural Confirmation.

Troubleshooting Logic

troubleshooting_logic start No or Low Signal? check_infusion Infuse Standard Directly? start->check_infusion no_signal_infusion Still No Signal check_infusion->no_signal_infusion No signal_infusion Signal Present check_infusion->signal_infusion Yes optimize_source Optimize Ion Source Parameters no_signal_infusion->optimize_source check_lc Troubleshoot LC System: - Column - Mobile Phase - Connections signal_infusion->check_lc check_ms_settings Check MS Calibration & Settings optimize_source->check_ms_settings

Caption: Troubleshooting Decision Tree for Signal Issues.

Technical Support Center: Chromatographic Resolution of Desmethylflutiazepam and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Desmethylflutiazepam and its isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound and its isomers?

A1: this compound, like many other 1,4-benzodiazepines, is a chiral molecule due to its non-planar seven-membered ring.[1][2] The primary challenge is that the conformational enantiomers can interconvert rapidly at room temperature.[1][2][3][4] This phenomenon, known as enantiomerization, can lead to peak broadening or coalescence, making baseline separation difficult to achieve under standard HPLC conditions.[1]

Q2: What type of chromatographic technique is recommended for resolving this compound isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the separation of benzodiazepine enantiomers.[5][6] Specifically, direct chiral HPLC using a Chiral Stationary Phase (CSP) is the preferred approach.[5][7] This method avoids the need for derivatization, which can introduce other complexities.[7]

Q3: Which Chiral Stationary Phases (CSPs) are effective for benzodiazepine separation?

A3: Polysaccharide-based and macrocyclic glycopeptide CSPs are generally effective for a wide range of chiral separations.[5] For benzodiazepines that exhibit conformational chirality, such as diazepam and its analogs, the (R,R)-Whelk-O1 CSP has been shown to be successful, particularly at low temperatures.[1][2] Carbohydrate-based CSPs have also been used for the enantioresolution of several benzodiazepines.[8]

Q4: Why is temperature a critical parameter in the separation of this compound isomers?

A4: Temperature is a critical parameter because the rate of interconversion between the conformational enantiomers is temperature-dependent.[1] Lowering the column temperature can slow down the interconversion rate sufficiently to allow for the separation of the individual enantiomers on the chromatographic timescale.[1][2] For some benzodiazepines, successful separation is only achieved at sub-ambient temperatures, for instance, between -10°C and -66°C.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Mobile phase composition is not optimal.3. Column temperature is too high, leading to rapid enantiomer interconversion.4. Inappropriate mobile phase additives.1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type like Whelk-O1).[5][6]2. Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and water ratio.[9]3. Perform the separation at sub-ambient temperatures. Start at 10°C and incrementally decrease the temperature to find the optimal point where interconversion is minimized.[1][2]4. For separations involving chiral mobile phase additives, ensure the concentration of the additive is optimized.[7]
Peak tailing or broad peaks 1. Secondary interactions with the stationary phase (e.g., silanol interactions).2. Column overload.3. Injection solvent is too strong.4. Extracolumn dead volume.1. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase in normal-phase chromatography to reduce silanol interactions.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the initial mobile phase or a weaker solvent.[10]4. Use tubing with a smaller internal diameter and ensure all connections are properly fitted.
Variable retention times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column not properly equilibrated.4. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure accurate mixing. Premixing solvents can improve consistency.[9][11]2. Use a reliable column thermostat to maintain a constant temperature. Even small fluctuations can affect retention, especially in temperature-sensitive separations.[10]3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.4. Check the HPLC system for leaks and perform regular pump maintenance.[10]
Ghost peaks 1. Contaminants in the mobile phase or from the sample.2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase.[11]2. Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples.

Experimental Protocols

The following are example methodologies adapted from studies on structurally similar benzodiazepines. These should serve as a starting point and will likely require optimization for this compound.

Protocol 1: Low-Temperature Chiral HPLC (Adapted from studies on Diazepam)[1][2]
  • Objective: To resolve the conformational enantiomers of this compound.

  • Instrumentation: HPLC system with a column thermostat capable of sub-ambient temperatures and a UV detector.

  • Column: (R,R)-Whelk-O1 Chiral Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point could be 90:10 (v/v) Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Begin at 10°C and decrease in 5°C increments to as low as -40°C or until optimal resolution is achieved.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Sample Preparation: Dissolve the this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation from Biological Matrices (General Procedure)[12][13]
  • Objective: To extract this compound from plasma or urine for chromatographic analysis.

  • Method: Solid-Phase Extraction (SPE).

  • SPE Cartridge: A mixed-mode or polymeric reversed-phase sorbent suitable for benzodiazepines.

  • Sample Pre-treatment (Urine): If analyzing for conjugated metabolites, enzymatic hydrolysis (e.g., using β-glucuronidase) may be necessary.[12]

  • Procedure:

    • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water or buffer).

    • Loading: Load the pre-treated biological sample onto the cartridge at a slow flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove interferences.[13]

    • Elution: Elute the analyte with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Data Presentation

Table 1: Example Data for Method Development

ParameterCondition 1Condition 2Condition 3
Column Temperature (°C) 100-10
Mobile Phase Composition 90:10 Hexane:IPA90:10 Hexane:IPA90:10 Hexane:IPA
Retention Time - Isomer 1 (min) 8.59.210.1
Retention Time - Isomer 2 (min) 8.59.811.0
Resolution (Rs) 01.21.8

Visualizations

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckCSP Is the CSP appropriate for benzodiazepines? Start->CheckCSP ChangeCSP Screen alternative CSPs (e.g., polysaccharide-based) CheckCSP->ChangeCSP No CheckTemp Is the column temperature optimized? CheckCSP->CheckTemp Yes ChangeCSP->CheckTemp LowerTemp Decrease temperature incrementally (e.g., in 5-10°C steps) CheckTemp->LowerTemp No CheckMobilePhase Is the mobile phase optimized? CheckTemp->CheckMobilePhase Yes LowerTemp->CheckMobilePhase OptimizeMobilePhase Adjust organic modifier ratio or change solvent CheckMobilePhase->OptimizeMobilePhase No Success Resolution Achieved CheckMobilePhase->Success Yes Reevaluate Re-evaluate entire method OptimizeMobilePhase->Reevaluate Reevaluate->Start

Caption: Troubleshooting workflow for poor resolution of benzodiazepine isomers.

This technical support guide provides a comprehensive starting point for researchers tackling the chromatographic resolution of this compound. By understanding the inherent challenges and systematically troubleshooting, successful separation can be achieved.

References

Technical Support Center: Troubleshooting Low Recovery Rates for Desmethylflutiazepam SPE Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low recovery rates during the Solid-Phase Extraction (SPE) of Desmethylflutiazepam. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.

Troubleshooting Guide: Low Analyte Recovery

Low recovery of this compound is a common issue in SPE. The following sections detail potential causes and recommended solutions. A systematic approach to troubleshooting is crucial. It is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[1]

1. Analyte Lost in the Loading Step (Breakthrough)

If this compound is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention on the sorbent.

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Sorbent Choice For benzodiazepines like this compound, reversed-phase (e.g., C8, C18) or mixed-mode cation exchange sorbents are typically effective.[2][3] If using a reversed-phase sorbent, ensure the analyte has sufficient hydrophobicity to retain. For mixed-mode sorbents, ensure the pH facilitates the necessary ionic interactions. Consider testing a different sorbent type if retention remains poor.
Incorrect Sample pH The pH of the sample is critical for ensuring proper retention, especially for compounds with ionizable functional groups. For reversed-phase SPE, adjust the sample pH to suppress the ionization of this compound, making it more hydrophobic and promoting retention. For mixed-mode cation exchange, the pH should be adjusted to ensure the analyte is positively charged.
Sample Solvent Too Strong If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a higher affinity for the solvent than the sorbent, leading to breakthrough. Dilute the sample with an aqueous buffer or water to reduce the organic solvent concentration before loading.
Flow Rate Too High A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent. Decrease the flow rate to allow sufficient time for the analyte to bind to the SPE stationary phase.
Sorbent Bed Drying Out It is crucial to prevent the sorbent bed from drying out after conditioning and equilibration and before sample loading. A dry sorbent bed can lead to channeling and poor retention. Ensure the sorbent bed remains wetted throughout these steps.
Insufficient Sorbent Mass If the concentration of this compound or co-extracted matrix components is high, the capacity of the SPE cartridge may be exceeded. Use a cartridge with a larger sorbent mass or dilute the sample.
Improper Cartridge Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. Always follow the manufacturer's instructions for the specific sorbent being used. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample matrix.

2. Analyte Lost in the Wash Step

If this compound is detected in the wash fraction, the wash solvent is likely too strong, prematurely eluting the analyte of interest.

Potential Cause Troubleshooting Steps & Solutions
Wash Solvent Too Strong The purpose of the wash step is to remove interferences that are less strongly retained than the analyte. If the wash solvent has too high a percentage of organic solvent, it can elute this compound. Reduce the organic solvent concentration in the wash solution or use a weaker solvent.
Incorrect pH of Wash Solvent A change in pH during the wash step can alter the ionization state of the analyte, reducing its retention. Maintain a consistent pH between the sample and the wash solution.

3. Analyte Not Recovered in the Elution Step

If this compound is not found in the loading or wash fractions and is still absent or in low concentration in the elution fraction, it is likely strongly retained on the sorbent.

Potential Cause Troubleshooting Steps & Solutions
Elution Solvent Too Weak The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. Increase the percentage of organic solvent in the elution solution or switch to a stronger organic solvent (e.g., from methanol to acetonitrile or isopropanol).
Incorrect pH of Elution Solvent For reversed-phase sorbents, adjusting the pH of the elution solvent to ionize the analyte can enhance its solubility in the mobile phase and improve recovery. For mixed-mode sorbents, the pH should be adjusted to neutralize the charge on the analyte or the sorbent, disrupting the ionic interaction.
Insufficient Elution Volume The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent. Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.
Flow Rate Too High During Elution A fast flow rate during elution may not allow for sufficient interaction between the elution solvent and the analyte-sorbent complex. Decrease the elution flow rate.

Quantitative Data Summary

While specific recovery data for this compound is limited in publicly available literature, data from closely related benzodiazepines can provide a benchmark for expected performance. High recovery rates, often exceeding 90%, are achievable with optimized SPE methods.[4][5]

Analyte(s) SPE Sorbent Matrix Average Recovery (%) Reference
N-desmethylflutrazepam & other metabolitesMixed-modeUrine> 90%[4]
Flunitrazepam & metabolitesSep-Pak C18Urine & PlasmaNot explicitly stated, but method showed good precision and linearity[2]
Panel of 14 designer benzodiazepinesStrata-X-Drug B Plus (Mixed-mode)Urine76 - 114%[6]
Panel of benzodiazepinesOasis MCX µElution Plates (Mixed-mode)UrineAverage 91% (ranging from 76% to 102.5%)[7]
Diazepam and metabolitesMolecularly Imprinted Polymer (MIP)Hair93%[8]

Experimental Protocol Example: SPE of Benzodiazepines from Urine

The following is a representative SPE protocol for the extraction of benzodiazepines from a biological matrix, adapted from published methods.[5] This protocol should be optimized for this compound.

1. Sample Pre-treatment:

  • To a 1 mL urine sample, add an internal standard.

  • If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) at this stage.

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode or reversed-phase SPE cartridge by passing 1 mL of methanol through it.

3. SPE Cartridge Equilibration:

  • Equilibrate the cartridge by passing 2 x 1 mL of deionized water. Ensure the sorbent bed does not go dry.

4. Sample Loading:

  • Load the pre-treated 1 mL urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

5. Washing:

  • Wash the cartridge with 2 x 1 mL of deionized water to remove polar interferences.

  • Further, wash with 1 mL of 20% acetonitrile in water to remove less polar interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

6. Elution:

  • Elute the analyte with 1 mL of acetonitrile or another suitable strong organic solvent.

7. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 500 µL of 20% acetonitrile in water) for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound? A1: For benzodiazepines like this compound, reversed-phase sorbents such as C8 and C18 are commonly used, which retain the analyte through hydrophobic interactions. Mixed-mode sorbents, which combine reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity and cleaner extracts, with studies on related compounds showing high recovery rates.[3][4][7]

Q2: How critical is the pH of my sample during SPE? A2: The pH is extremely critical, as it controls the ionization state of the analyte and, consequently, its retention on the sorbent. For reversed-phase SPE, you generally want to adjust the pH to suppress ionization and increase hydrophobicity. For ion-exchange SPE, the pH must be controlled to ensure the analyte carries the appropriate charge for retention.

Q3: Can I reuse my SPE cartridges? A3: For quantitative analysis, it is generally not recommended to reuse SPE cartridges due to the risk of cross-contamination and inconsistent recoveries. For qualitative screening or method development, reuse may be considered if a stringent and validated washing procedure is implemented.

Q4: My sample is from a biological matrix like blood or plasma. What additional steps should I take? A4: Biological matrices are complex and usually require a pre-treatment step before SPE. This may include protein precipitation (e.g., with acetonitrile or a strong acid), centrifugation, and filtration to prevent clogging of the SPE cartridge and to remove interfering substances.

Q5: My recovery is inconsistent between samples. What could be the cause? A5: Inconsistent recovery is often due to variations in the SPE procedure. Ensure that the sorbent bed does not dry out between steps, that the flow rates for loading, washing, and elution are consistent, and that the sample and solvent volumes are accurate for every sample.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for troubleshooting low recovery rates in SPE protocols.

SPE_Troubleshooting_Workflow start Low Recovery Observed check_fractions Analyze Fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte in Load? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No load_solutions Troubleshoot Loading Step: - Check Sorbent Choice - Adjust Sample pH - Reduce Sample Solvent Strength - Decrease Flow Rate - Ensure Sorbent is Not Dry - Increase Sorbent Mass analyte_in_load->load_solutions Yes analyte_not_eluted Analyte Not Eluted? analyte_in_wash->analyte_not_eluted No wash_solutions Troubleshoot Wash Step: - Reduce Wash Solvent Strength - Check pH of Wash Solvent analyte_in_wash->wash_solutions Yes elution_solutions Troubleshoot Elution Step: - Increase Elution Solvent Strength - Adjust Elution Solvent pH - Increase Elution Volume - Decrease Elution Flow Rate analyte_not_eluted->elution_solutions Yes end Recovery Improved analyte_not_eluted->end No load_solutions->end wash_solutions->end elution_solutions->end

Caption: Troubleshooting workflow for low SPE recovery.

SPE_Protocol_Steps cluster_prep Sample & Sorbent Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Preparation sample_prep Sample Pre-treatment - Add Internal Standard - Enzymatic Hydrolysis (if needed) - Protein Precipitation (for blood/plasma) load Sample Loading - Load pre-treated sample at a slow flow rate sample_prep->load conditioning Conditioning - Pass organic solvent (e.g., Methanol) equilibration Equilibration - Pass aqueous solution (e.g., Water) conditioning->equilibration equilibration->load wash Washing - Wash with weak solvent(s) to remove interferences load->wash elute Elution - Elute analyte with a strong organic solvent wash->elute evap_recon Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in analysis solvent elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: General experimental workflow for SPE.

References

Forced degradation studies for Desmethylflutiazepam stability indicating method development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in forced degradation studies for Desmethylflutiazepam to develop a stability-indicating method.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for this compound?

A1: Forced degradation studies, or stress testing, are a crucial component of drug development and are required by regulatory agencies.[1][2] These studies help to:

  • Identify potential degradation products of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2]

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method that can separate and quantify this compound from its degradation products.

  • Understand the intrinsic stability of the drug substance, which informs formulation development, packaging, and storage conditions.

Q2: What is the target degradation percentage I should aim for in my experiments?

A2: The generally accepted range for degradation is between 5-20%.[2] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to real-time stability, while under-stressing may not generate sufficient degradation products to challenge the analytical method.

Q3: What are the typical stress conditions applied in forced degradation studies of benzodiazepines like this compound?

A3: Typical stress conditions include:

  • Acid Hydrolysis: Using hydrochloric acid or sulfuric acid, typically in the range of 0.1 M to 1 M.

  • Base Hydrolysis: Using sodium hydroxide or potassium hydroxide, also in the range of 0.1 M to 1 M.

  • Oxidation: Commonly using hydrogen peroxide (3-30%).

  • Thermal Degradation: Exposing the drug substance to dry heat, often at temperatures ranging from 60°C to 80°C.

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Q4: What is the primary degradation pathway for 1,4-benzodiazepines like this compound under hydrolytic conditions?

A4: Based on studies of similar benzodiazepines, the primary degradation pathway under both acidic and basic hydrolysis involves the cleavage of the 1,4-diazepine ring. This typically results in the formation of a substituted 2-aminobenzophenone derivative. For this compound, the predicted major degradation product from hydrolysis would be 2-amino-5-chloro-2'-fluorobenzophenone.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low degradation (<5%) observed under initial stress conditions. The stress condition is too mild (concentration, temperature, or duration).- Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).- Increase the temperature of the reaction.- Extend the duration of the stress exposure.- For photolytic studies, increase the light intensity or duration of exposure.
Excessive degradation (>20%) or multiple, poorly resolved peaks. The stress condition is too harsh.- Decrease the concentration of the stressor.- Lower the reaction temperature.- Reduce the exposure time.- Analyze samples at earlier time points to observe the formation of primary degradants.
Poor peak shape or shifting retention times in HPLC analysis. - pH of the injected sample is too different from the mobile phase.- The sample solvent is too strong.- Neutralize acidic or basic samples before injection.- Dilute the sample with the mobile phase.
Mass imbalance in the chromatogram (sum of drug and degradant peaks is not close to 100%). - A degradation product may not have a chromophore and is therefore not detected by the UV detector.- A degradant may be co-eluting with the parent drug or another degradant.- The response factor of a degradant is significantly different from the parent drug.- Use a mass spectrometer (LC-MS) to detect non-chromophoric degradants.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve resolution.- If a pure standard of the degradant is available, determine its response factor and apply it for accurate quantification.
Precipitation observed in the sample solution during the study. - The degradation product is insoluble in the reaction medium.- The pH of the solution has shifted, causing the drug or degradant to precipitate.- Use a co-solvent to improve solubility.- Monitor and adjust the pH of the solution as needed.

Experimental Protocols

Note: The following protocols are generalized based on studies of related benzodiazepines and should be optimized for this compound. The goal is to achieve 5-20% degradation.

Acid Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Transfer an aliquot of the stock solution to a solution of 1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.

  • Heat the solution at 60°C and monitor the degradation at various time points (e.g., 2, 4, 6, 8, and 24 hours).

  • Before HPLC analysis, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for injection.

Base Hydrolysis
  • Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

  • Transfer an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.

  • Keep the solution at room temperature and monitor the degradation at various time points (e.g., 1, 2, 4, and 8 hours).

  • Before HPLC analysis, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for injection.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Transfer an aliquot of the stock solution to a 3% hydrogen peroxide solution to achieve a final drug concentration of approximately 100 µg/mL.

  • Keep the solution at room temperature, protected from light, and monitor at various time points (e.g., 2, 6, 12, and 24 hours).

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a petri dish and spread it as a thin layer.

  • Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.

  • Withdraw samples at intermediate time points (e.g., 12, 24, and 36 hours).

  • For analysis, dissolve the solid sample in a suitable solvent and dilute to an appropriate concentration.

Photolytic Degradation
  • Place a solution of this compound (approximately 100 µg/mL in a suitable solvent) and a solid sample in a photostability chamber.

  • Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradation Products
1 M HCl (60°C)888.511.52
0.1 M NaOH (RT)490.29.81
3% H₂O₂ (RT)2492.17.93
Thermal (80°C)4895.64.41
Photolytic-93.86.22

Table 2: Chromatographic Data for this compound and its Degradation Products (Hypothetical Data)

PeakRetention Time (min)Relative Retention Time
This compound5.21.00
Acid Degradant 12.80.54
Acid Degradant 23.50.67
Base Degradant 12.80.54
Oxidative Degradant 14.10.79
Oxidative Degradant 26.51.25
Oxidative Degradant 37.21.38
Thermal Degradant 14.80.92
Photolytic Degradant 13.90.75
Photolytic Degradant 26.11.17

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS Mass Spectrometry (LC-MS) HPLC->MS Deg_Products Identify Degradation Products MS->Deg_Products Deg_Pathway Elucidate Degradation Pathway Deg_Products->Deg_Pathway Method_Dev Develop Stability-Indicating Method Deg_Pathway->Method_Dev API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway This compound This compound (1,4-Benzodiazepine) Transition_State Hydrolysis (H+ or OH-) This compound->Transition_State Degradation_Product 2-Amino-5-chloro-2'-fluorobenzophenone (Degradation Product) Transition_State->Degradation_Product Diazepine Ring Opening

Caption: Predicted hydrolytic degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Full Method Validation for Quantitative Analysis of Desmethylflutiazepam in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the full method validation of quantitative analysis of desmethylflutiazepam in whole blood. While specific validated methods for this compound are not widely published, this document establishes a robust method based on common practices for other benzodiazepines and compares it with viable alternatives. The information herein is intended to guide researchers in developing and validating a reliable analytical method in a forensic or clinical toxicology setting.

The validation of a bioanalytical method is crucial to ensure that it is suitable for its intended purpose.[1] International guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) outline the essential parameters for validation.[2][3][4][5][6][7] These parameters typically include selectivity, matrix effects, method limits (LOD and LOQ), calibration model, accuracy, precision, stability, carryover, and dilution integrity.[6][7][8][9]

Comparison of Analytical Methods

The primary methods for the quantitative analysis of benzodiazepines in blood are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection is also used but may lack the sensitivity and selectivity of mass spectrometry-based methods for low concentrations in complex matrices like whole blood.[10]

Table 1: Comparison of Quantitative Analytical Methods

FeatureLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Sample Volatility Does not require analyte to be volatile.Requires analyte to be volatile or derivatized.
Derivatization Generally not required.Often required for benzodiazepines to improve volatility and thermal stability.
Sensitivity High (typically sub-ng/mL levels).[11][12][13]Good, but may be lower than LC-MS/MS for some compounds.
Selectivity High, especially with MS/MS.High, particularly in selected ion monitoring (SIM) mode.[14]
Throughput Generally higher due to simpler sample preparation.Can be lower due to derivatization steps.
Matrix Effects Susceptible to ion suppression or enhancement.[11][15]Less susceptible to matrix effects than LC-MS/MS.
Instrumentation Cost High.Moderate to High.

Comparison of Sample Preparation Techniques

Effective sample preparation is critical for removing interferences from the blood matrix and concentrating the analyte of interest. The choice of technique significantly impacts recovery, cleanliness of the extract, and overall method performance.

Table 2: Comparison of Sample Preparation Techniques for Blood Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[16]Simple, fast, and inexpensive.May result in significant matrix effects and lower analyte recovery.>70%[17]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous blood sample and an immiscible organic solvent.[12][14]Cleaner extracts compared to PPT, reducing matrix effects.More time-consuming, requires larger volumes of organic solvents.80-110%[12]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[11]Provides the cleanest extracts, high concentration factor, and can be automated.More expensive and complex method development.35-90%[11]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step with acetonitrile and salts, followed by dispersive SPE cleanup.[15]Fast, high throughput, and uses small solvent volumes.May not be as effective for all analytes and matrices.85-105%[15]

Proposed LC-MS/MS Method and Validation Parameters

Based on validated methods for other benzodiazepines, a typical LC-MS/MS method for this compound in blood would likely have the following characteristics and validation performance.

Table 3: Proposed LC-MS/MS Method Validation Performance

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To cover expected concentrations.1 - 200 ng/mL[11]
Limit of Detection (LOD) Signal-to-noise ratio > 3.0.5 ng/mL[11]
Limit of Quantitation (LOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy.1 ng/mL[11][12]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)< 15%
Accuracy (%Bias) Within ±15% (±20% at LOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible.80 - 110%
Matrix Effect (%) CV ≤ 15%Within ±25%
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominal.Stable under typical storage conditions.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Pipette 200 µL of whole blood, calibrator, or QC sample into a microcentrifuge tube add_is Add internal standard solution start->add_is add_buffer Add 200 µL of buffer (e.g., pH 9) add_is->add_buffer vortex1 Vortex briefly add_buffer->vortex1 add_solvent Add 1 mL of extraction solvent (e.g., ethyl acetate) vortex1->add_solvent vortex2 Vortex for 2 minutes add_solvent->vortex2 centrifuge Centrifuge at 10,000 x g for 5 minutes vortex2->centrifuge transfer Transfer the organic layer to a new tube centrifuge->transfer evaporate Evaporate to dryness under nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL of mobile phase evaporate->reconstitute inject Inject into LC-MS/MS system reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

  • To 200 µL of whole blood, calibrator, or quality control (QC) sample in a microcentrifuge tube, add the internal standard.

  • Add 200 µL of a suitable buffer (e.g., carbonate buffer, pH 9) and vortex.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge for 5 minutes at 10,000 x g.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Pre-treat 200 µL of whole blood sample (e.g., with buffer and internal standard) load Load the pre-treated sample onto the cartridge start->load condition Condition SPE cartridge (e.g., with methanol and water) condition->load wash1 Wash with a weak solvent (e.g., water) load->wash1 wash2 Wash with a stronger solvent (e.g., 20% methanol) wash1->wash2 dry Dry the cartridge wash2->dry elute Elute with an appropriate solvent (e.g., methanol) dry->elute evaporate Evaporate to dryness under nitrogen elute->evaporate reconstitute Reconstitute in 100 µL of mobile phase evaporate->reconstitute inject Inject into LC-MS/MS system reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

  • Pre-treat 200 µL of whole blood, calibrator, or QC sample with a buffer and the internal standard.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by a weak organic solvent to remove interferences.

  • Dry the cartridge thoroughly.

  • Elute the analyte with a suitable solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Method Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting plan Develop Validation Plan selectivity Selectivity & Matrix Effects plan->selectivity linearity Linearity & Range plan->linearity lod_loq LOD & LOQ plan->lod_loq accuracy_precision Accuracy & Precision plan->accuracy_precision stability Stability plan->stability carryover Carryover plan->carryover report Prepare Validation Report selectivity->report linearity->report lod_loq->report accuracy_precision->report stability->report carryover->report

Caption: Method Validation Logical Flow.

This logical flow diagram illustrates the key stages and parameters that must be evaluated during the full validation of a bioanalytical method, in accordance with international guidelines.[6][7][8][9] Each parameter is assessed through a series of experiments to demonstrate that the method is reliable and fit for its intended purpose.

References

A Comparative Pharmacological Analysis of Desmethylflutiazepam and Etizolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of Desmethylflutiazepam and Etizolam, two thienodiazepine derivatives. While both compounds are expected to exhibit pharmacological profiles characteristic of the benzodiazepine class, including anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties, a significant disparity exists in the publicly available research data. Etizolam has been more extensively studied, with detailed quantitative data on its receptor binding, potency, and pharmacokinetics. In contrast, specific pharmacological data for this compound is limited, with current literature primarily describing its qualitative effects in preclinical models.

This document summarizes the available quantitative data, outlines detailed experimental protocols for key pharmacological assays, and uses visualizations to illustrate relevant biological pathways and experimental workflows.

I. Quantitative Pharmacological Data

The following tables summarize the available quantitative pharmacological data for Etizolam. At present, no specific binding affinity (Kᵢ), potency (EC₅₀), or comprehensive pharmacokinetic data for this compound has been identified in the reviewed literature.

Table 1: Receptor Binding Affinity and Potency of Etizolam

CompoundTargetAssay TypePreparationRadioligandKᵢ (nmol/L)EC₅₀ (nmol/L)Efficacy (% increase in GABA-induced current)Reference
EtizolamGABA-A ReceptorCompetitive BindingRat cortical membranes[³H]flunitrazepam4.5--[1]
EtizolamGABA-A Receptor (α₁β₂γ₂S)ElectrophysiologyOocytes expressing human cloned receptors--9273%[1]

Table 2: Pharmacokinetic Profile of Etizolam

ParameterSpeciesDoseRouteTₘₐₓ (hours)Cₘₐₓ (ng/mL)Vd (L/kg)t₁/₂ (hours)Bioavailability (%)Primary MetaboliteReference
EtizolamHuman0.5 mgOral0.5 - 28.30.9 ± 0.23.493α-hydroxyetizolam[2]
α-hydroxyetizolamHuman0.5 mg (of Etizolam)Oral---8.2--[2]

II. Pharmacological Effects

This compound
Etizolam

Etizolam is a well-characterized thienodiazepine with a pharmacological profile similar to classical benzodiazepines.[2] It exerts its effects as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.[5][6] This modulation leads to its observed anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[2][7][8] Studies indicate that Etizolam is approximately 6 to 10 times more potent than diazepam in some pharmacological effects.[9]

III. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and Etizolam.

A. GABA-A Receptor Binding Assay (Competitive Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Test compound (e.g., this compound, Etizolam)

  • Radioligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam)

  • Source of GABA-A receptors (e.g., rat cerebral cortex membrane preparation)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled competitor for non-specific binding (e.g., Clonazepam)

  • Scintillation cocktail

  • 96-well filter plates and filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.[6]

  • Assay Setup (in triplicate):

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Clonazepam).

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 4°C for 60-90 minutes.[6]

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.[6]

  • Scintillation Counting: After drying the filters, add scintillation cocktail and measure radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]

B. In Vivo Assessment of Muscle Relaxant Activity (Rotarod Test)

Objective: To evaluate the muscle relaxant effects of a test compound in rodents.

Apparatus: Rotarod apparatus with a rotating rod.

Procedure:

  • Acclimatization and Training:

    • Acclimatize the animals (mice or rats) to the experimental room.

    • Train the animals to stay on the rotating rod at a fixed speed (e.g., 20-25 rpm) for a predetermined period (e.g., 3-5 minutes).[8]

  • Drug Administration:

    • Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal).

  • Testing:

    • At a predetermined time after drug administration, place the animal on the rotating rod.

    • Record the latency to fall from the rod. A decrease in the time spent on the rod compared to the vehicle-treated group indicates muscle relaxation.[8]

C. In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).[10]

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.[10]

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[10]

IV. Visualizations

The following diagrams illustrate the mechanism of action of thienodiazepines and a typical experimental workflow.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to orthosteric site Thieno Thienodiazepine (e.g., Etizolam) Thieno->GABA_A Binds to allosteric site

Caption: Mechanism of action of thienodiazepines on the GABA-A receptor.

Experimental_Workflow start Start compound_prep Compound Preparation (this compound & Etizolam) start->compound_prep in_vitro In Vitro Assays compound_prep->in_vitro in_vivo In Vivo Studies (Rodent Models) compound_prep->in_vivo binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay electro Electrophysiology (Determine EC50 & Efficacy) in_vitro->electro data_analysis Data Analysis & Comparison binding_assay->data_analysis electro->data_analysis rotarod Rotarod Test (Muscle Relaxation) in_vivo->rotarod epm Elevated Plus Maze (Anxiolytic Effect) in_vivo->epm locomotor Locomotor Activity (Sedative Effect) in_vivo->locomotor pk_studies Pharmacokinetic Studies in_vivo->pk_studies rotarod->data_analysis epm->data_analysis locomotor->data_analysis pk_studies->data_analysis end End data_analysis->end

Caption: General experimental workflow for pharmacological comparison.

V. Conclusion

Etizolam is a well-documented thienodiazepine with established pharmacological and pharmacokinetic profiles. In contrast, while this compound is known to exhibit benzodiazepine-like effects in preclinical models, a significant gap in the literature exists regarding its specific quantitative pharmacological data. Further research, including receptor binding studies, in vitro functional assays, and comprehensive in vivo and pharmacokinetic analyses, is necessary to fully elucidate the pharmacological profile of this compound and enable a direct and comprehensive comparison with Etizolam. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Cross-Validation of GC-MS and LC-MS/MS for Desmethylflutiazepam Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative determination of desmethylflutiazepam. While direct cross-validation studies for this compound are not extensively published, this document synthesizes established methodologies for analogous benzodiazepine compounds to provide a robust framework for researchers.

Introduction

This compound is a metabolite of the designer benzodiazepine flutiazepam. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug monitoring. Both GC-MS and LC-MS/MS are powerful analytical techniques widely employed for the analysis of benzodiazepines and their metabolites.[1][2] The choice between these two methods depends on various factors including sensitivity requirements, sample throughput, and the need for derivatization. LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization, which is often required for GC-MS analysis of polar and thermally labile compounds like many benzodiazepines.[1][3]

Methodology Comparison

The selection of an analytical method is a critical decision in the drug development process. Below is a comparative summary of typical validation parameters for GC-MS and LC-MS/MS methods based on the analysis of similar benzodiazepine metabolites.

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) < 1 ng/mL - 26 ng/mL0.0001 - 2.15 ng/mLLC-MS/MS generally offers lower limits of detection for benzodiazepines.[4][5]
Limit of Quantification (LOQ) 6.13 - 26.30 ng/mL1.96 - 2.15 ng/mLLC-MS/MS typically provides lower LOQs, which is critical for studies with low analyte concentrations.[4]
Linearity (Correlation Coefficient) > 0.9981> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[6]
Precision (%CV) < 11.1%< 10%Both methods demonstrate good precision, with LC-MS/MS often showing slightly better reproducibility.[6][7]
Accuracy (%Bias) < 8.5%Within ±15%Both methods provide high accuracy, meeting regulatory requirements.[6][8]
Sample Preparation Often requires derivatizationTypically "dilute-and-shoot" or simple protein precipitation/SPEGC-MS frequently necessitates derivatization to improve volatility and thermal stability of benzodiazepines, adding complexity and time to the workflow.[3][9][10] LC-MS/MS methods often utilize simpler and faster sample preparation techniques.[11][12]
Throughput LowerHigherThe elimination of the derivatization step and faster run times contribute to the higher throughput of LC-MS/MS.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are representative protocols for both GC-MS and LC-MS/MS analysis of benzodiazepine metabolites.

GC-MS Protocol (Adapted for this compound)

This protocol is based on established methods for benzodiazepine analysis which often require hydrolysis and derivatization.[13][14]

1. Sample Preparation (Urine)

  • Hydrolysis: To 1 mL of urine, add 100 µL of β-glucuronidase solution and an internal standard. Incubate at 65°C for 2 hours to hydrolyze conjugated metabolites.

  • Extraction: Adjust the pH of the hydrolyzed sample to ~9 with a suitable buffer. Perform a liquid-liquid extraction with 5 mL of an organic solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate).[6][7]

  • Derivatization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) and incubate at 70°C for 30 minutes to form stable silyl derivatives.[9]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: VF-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 270°C at 10°C/min.[10]

  • Inlet and Transfer Line Temperature: 270°C.[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Mass Spectrometer: Quadrupole analyzer operating in electron ionization (EI) mode at 70 eV.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Protocol (Adapted for this compound)

This protocol is based on typical methods for the analysis of benzodiazepines in biological fluids.[11][12][15]

1. Sample Preparation (Plasma/Blood)

  • Protein Precipitation: To 100 µL of plasma or whole blood, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Dilution: Transfer the supernatant and dilute with an equal volume of mobile phase A.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system (or equivalent).[15]

  • Column: CORTECS UPLC C18+ Column (or equivalent).[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.[11]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS/MS (or equivalent) with an electrospray ionization (ESI) source operating in positive ion mode.[15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor-to-product ion transitions specific to this compound and the internal standard.

Workflow and Comparison Diagrams

Visualizing the experimental workflow and the logical comparison can aid in understanding the key differences between the two techniques.

Method_Comparison cluster_GCMS GC-MS cluster_LCMS LC-MS/MS center_node This compound Quantification GCMS_Node Gas Chromatography-Mass Spectrometry center_node->GCMS_Node LCMS_Node Liquid Chromatography-Tandem Mass Spectrometry center_node->LCMS_Node GCMS_Pros Pros: - Robust for volatile compounds - Established libraries GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Derivatization often required - Lower throughput - Potential thermal degradation GCMS_Node->GCMS_Cons LCMS_Pros Pros: - High sensitivity and specificity - No derivatization needed - High throughput - Suitable for non-volatile/labile compounds LCMS_Node->LCMS_Pros LCMS_Cons Cons: - Potential for matrix effects - Higher initial instrument cost LCMS_Node->LCMS_Cons

References

In Vitro and In Vivo Metabolic Correlation for Desmethylflutiazepam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo metabolism of Desmethylflutiazepam is limited in publicly available literature. This guide provides a comparative analysis based on the well-established metabolic pathways and pharmacokinetic properties of structurally similar N-desmethyl benzodiazepines, primarily N-desmethyldiazepam (Nordiazepam), and its primary metabolite, oxazepam. This information is intended to serve as a scientific reference and a framework for future research.

Introduction

This compound is a benzodiazepine and a potential active metabolite of a parent compound, likely Flutiazepam. Understanding the correlation between its in vitro metabolism and in vivo pharmacokinetics is crucial for predicting its efficacy, safety profile, and potential for drug-drug interactions. Benzodiazepines are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). The primary metabolic pathways for N-desmethyl benzodiazepines involve hydroxylation followed by glucuronidation.

This guide provides a comprehensive comparison of the expected in vitro and in vivo metabolic profiles of this compound, drawing parallels with its analogs, N-desmethyldiazepam and oxazepam. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding for researchers in drug development.

Predicted Metabolic Pathway of this compound

The metabolic pathway of this compound is predicted to follow the established route for other N-desmethyl benzodiazepines. The initial step is hydroxylation, primarily at the C3 position, to form a hydroxylated metabolite. This active metabolite is then conjugated with glucuronic acid to form an inactive, water-soluble glucuronide, which is subsequently excreted.

This compound This compound Hydroxythis compound 3-Hydroxy-Desmethylflutiazepam (Active Metabolite) This compound->Hydroxythis compound Hydroxylation (CYP3A4, CYP2C19) Glucuronide This compound-3-glucuronide (Inactive Metabolite) Hydroxythis compound->Glucuronide Glucuronidation (UGTs) Excretion Excretion Glucuronide->Excretion Renal Excretion

Predicted metabolic pathway of this compound.

Data Presentation: Comparative In Vitro and In Vivo Data

The following tables summarize the in vitro metabolic kinetics and in vivo pharmacokinetic parameters of N-desmethyldiazepam and its metabolite oxazepam, which serve as analogs for this compound and its hydroxylated metabolite.

Table 1: In Vitro Metabolism Kinetics in Human Liver Microsomes

Compound/Metabolic StepEnzyme(s)Km (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg)
N-desmethyldiazepam Hydroxylation to Oxazepam CYP3A4, CYP2C19Data not readily availableData not readily availableData not readily available
S-Oxazepam Glucuronidation UGT2B15, UGT2B743-60[1]--
R-Oxazepam Glucuronidation UGT2B7, UGT1A9256-303[1]--
(S)-Oxazepam Glucuronidation UGT2B7180 ± 20[2]202.6 ± 25.0[2]1125
(R)-Oxazepam Glucuronidation -220 ± 20[2]55.4 ± 9.5[2]252

Table 2: In Vivo Pharmacokinetic Parameters in Humans

CompoundHalf-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (mL/min/kg)Protein Binding (%)
N-desmethyldiazepam 36-200[3]1.1[1]0.1-0.2~97
Oxazepam 5-15[4]0.6-2.0[4]0.9-2.0[4]96-98[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of metabolic data.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of this compound metabolism.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or methanol (ice-cold, for reaction termination)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to various concentrations in phosphate buffer.

  • Pre-warm a mixture of HLMs (e.g., 0.2 mg/mL final protein concentration) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound at various concentrations to the pre-warmed microsome mixture.

  • Incubate at 37°C for a predetermined time, ensuring that substrate depletion is less than 20% to measure the initial velocity.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the hydroxylated metabolite using a validated LC-MS/MS method.

  • Determine the Km and Vmax values by fitting the metabolite formation rates versus substrate concentrations to the Michaelis-Menten equation.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a single-dose pharmacokinetic study of this compound in healthy volunteers.

Study Design:

  • A single-center, open-label, single-dose study.

  • Enroll a cohort of healthy adult volunteers.

  • Administer a single oral dose of this compound.

Procedure:

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Separate plasma from the blood samples and store frozen until analysis.

  • Analyze the plasma samples for the concentrations of this compound and its major metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL using non-compartmental analysis.

In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro metabolic data and in vivo pharmacokinetics is a key objective in drug development.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC HLM Human Liver Microsomes Kinetic_params Determine Km, Vmax, CLint HLM->Kinetic_params Hepatocytes Hepatocytes Hepatocytes->Kinetic_params Prediction Predict In Vivo Clearance from In Vitro Data Kinetic_params->Prediction Human_PK Human Pharmacokinetic Study PK_params Determine CL, Vd, t½ Human_PK->PK_params Correlation Establish Correlation PK_params->Correlation Prediction->Correlation

Experimental workflow for IVIVC.

The intrinsic clearance (CLint) obtained from in vitro studies can be used to predict the in vivo hepatic clearance (CLh). Various models, such as the well-stirred model, can be employed for this extrapolation. A strong IVIVC allows for the early identification of compounds with favorable pharmacokinetic profiles and can reduce the need for extensive in vivo studies.

Conclusion

While direct data for this compound is not yet available, this guide provides a robust framework for understanding its likely metabolic fate and pharmacokinetic profile based on well-characterized analogs. The provided experimental protocols and comparative data for N-desmethyldiazepam and oxazepam offer a valuable resource for researchers initiating studies on this compound. Future in vitro and in vivo studies are essential to definitively characterize the metabolism and pharmacokinetics of this compound and to establish a reliable in vitro-in vivo correlation. This will be critical for its potential development and clinical application.

References

Unveiling Synthesis Impurities of Desmethylflutiazepam: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. In the synthesis of Desmethylflutiazepam, a thienodiazepine derivative, the formation of process-related impurities is a significant concern. This guide provides a comparative overview of analytical methodologies for the structural confirmation of these impurities, supported by experimental data and detailed protocols. A key focus is placed on a postulated primary impurity, drawing parallels with the well-characterized impurities of the closely related analogue, Desmethylclotiazepam.

Postulated Primary Impurity and Synthesis Pathway

The synthesis of this compound is presumed to follow a pathway analogous to that of other thienodiazepines, such as Desmethylclotiazepam. A plausible route commences with the starting material 2-amino-3-(2-fluorobenzoyl)-5-ethylthiophene. A critical potential impurity arising from this process is the uncyclized intermediate, 2-amino-N-[3-(2-fluorobenzoyl)-5-ethylthiophen-2-yl]acetamide (Impurity A). This impurity can result from the incomplete cyclization of the intermediate during the formation of the diazepine ring.

This compound Synthesis Pathway Figure 1. Postulated Synthesis Pathway of this compound and Formation of Impurity A A 2-amino-3-(2-fluorobenzoyl)-5-ethylthiophene B Acylation with a protected glycine derivative A->B Step 1 C Deprotection B->C Step 2 D 2-amino-N-[3-(2-fluorobenzoyl)-5-ethylthiophen-2-yl]acetamide (Impurity A) C->D E Cyclization D->E Incomplete Reaction F This compound D->F Complete Cyclization E->F

Figure 1. Postulated Synthesis Pathway

Comparative Analysis of Structural Confirmation Techniques

The definitive identification and structural elucidation of synthesis impurities necessitate the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is instrumental for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Analytical TechniquePrincipleApplication in Impurity ConfirmationStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Separation of this compound from its impurities. Quantification of known and unknown impurities.Robust, reproducible, and widely available. Excellent for quantification.Provides limited structural information. Co-elution can be an issue.
LC-MS/MS Combines the separation power of HPLC with the mass-to-charge ratio determination of mass spectrometry.Provides molecular weight and fragmentation patterns of impurities, aiding in their identification.High sensitivity and selectivity. Can identify co-eluting peaks.Ionization efficiency can vary between compounds. Isomeric differentiation can be challenging.
High-Resolution MS (HRMS) Provides highly accurate mass measurements.Enables the determination of the elemental composition of impurities, leading to a unique molecular formula.Unambiguous molecular formula determination.Does not provide information on the connectivity of atoms.
NMR Spectroscopy (¹H, ¹³C, 2D) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Unambiguous structural elucidation of isolated impurities. Confirmation of stereochemistry.Provides the most definitive structural information. Non-destructive.Requires a relatively pure and concentrated sample. Can be time-consuming.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is adapted from established protocols for related benzodiazepines and is suitable for the separation of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M ammonium formate with 0.1% n-propylamine) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
  • LC System: Utilize the HPLC conditions described above.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically effective for benzodiazepines.

  • Data Acquisition: Full scan mode to determine the molecular weights of eluting peaks and product ion scan mode to obtain fragmentation patterns of targeted impurity masses.

NMR Spectroscopy for Structural Elucidation

For definitive structural confirmation, impurities should be isolated, typically by preparative HPLC, and subjected to NMR analysis.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the complete molecular structure.

Visualization of the Impurity Identification Workflow

The process of identifying and confirming the structure of a synthesis impurity follows a logical workflow, integrating various analytical techniques.

Impurity Identification Workflow Figure 2. Workflow for Impurity Identification and Structural Confirmation A HPLC Analysis of This compound Batch B Detection of Impurity Peak A->B C LC-MS/MS Analysis B->C F Preparative HPLC Isolation B->F D Molecular Weight and Fragmentation Data C->D E Postulation of Impurity Structure (e.g., Impurity A) D->E G Isolated Impurity F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I HRMS Analysis G->I J Unambiguous Structural Confirmation H->J K Elemental Composition I->K K->J

Figure 2. Impurity Identification Workflow

Supporting Experimental Data (Based on Analogue Compound)

While specific experimental data for the impurities of this compound is not publicly available, the structural confirmation of the analogous impurity in Desmethylclotiazepam synthesis, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide , provides a strong comparative basis. An analytical report for this compound has confirmed its identity using ¹H NMR and FTIR spectroscopy, and its crystal structure has been determined by X-ray crystallography, providing unequivocal structural proof.

Data TypeObservation for Chloro-Analogue ImpurityImplication for Fluoro-Analogue (Impurity A)
Molecular Weight (MS) M+H⁺ at m/z 323.06Expected M+H⁺ at m/z 307.08
¹H NMR Characteristic signals for the ethyl group, aromatic protons of the chlorobenzoyl and thiophene rings, and the acetamide moiety.Similar signal patterns expected, with characteristic splitting due to the fluorine atom on the benzoyl ring.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, confirming the overall structure.Similar carbon skeleton with shifts influenced by the electronegative fluorine atom.
HRMS Provides the elemental composition C₁₅H₁₅ClN₂O₂S.Would provide the unique elemental composition C₁₅H₁₅FN₂O₂S.

Comparison of Analytical Approaches

The choice of analytical methodology depends on the stage of the investigation and the specific information required.

Comparison of Analytical Methods Figure 3. Comparison of Primary Analytical Methods for Impurity Confirmation cluster_0 Technique A Initial Detection & Quantification HPLC_UV HPLC-UV A->HPLC_UV Primary Method B Preliminary Identification LC_MS LC-MS/MS B->LC_MS Provides MW & Fragmentation HRMS HRMS B->HRMS Provides Elemental Composition C Definitive Structural Elucidation NMR NMR C->NMR Confirms Connectivity & Stereochemistry

Figure 3. Comparison of Analytical Methods

Conclusion

The structural confirmation of synthesis impurities in this compound is a multi-faceted process that relies on a combination of chromatographic and spectroscopic techniques. While HPLC provides the necessary separation and quantification, the synergistic use of LC-MS/MS, HRMS, and ultimately NMR spectroscopy is essential for the unambiguous identification and characterization of these impurities. By drawing parallels with well-characterized analogous compounds and employing a systematic analytical workflow, researchers and drug development professionals can ensure the purity, safety, and quality of the final drug substance.

A Comparative Guide to C18 Columns for the Analysis of Desmethylflutiazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various C18 reversed-phase high-performance liquid chromatography (HPLC) columns for the analysis of Desmethylflutiazepam, a benzodiazepine derivative. The selection of an appropriate analytical column is critical for achieving accurate and robust quantitative results in pharmaceutical analysis and drug metabolism studies. This document summarizes key performance indicators from published experimental data to aid researchers in selecting the optimal C18 column for their specific analytical needs.

Executive Summary

Data Presentation: Performance Comparison of C18 Columns

The following tables summarize the chromatographic performance of different C18 columns for the analysis of benzodiazepines, with a focus on nordiazepam as a surrogate for this compound due to its structural similarity.

Table 1: Comparison of Chromatographic Conditions and Performance for Benzodiazepine Analysis on Various C18 Columns

ParameterWaters Symmetry C18[1]Agilent Zorbax Eclipse XDB-C18Phenomenex Luna C18
Column Dimensions 150 mm x 4.6 mm, 5 µm50 mm x 4.6 mm, 1.8 µm[2]Not specified
Mobile Phase 20 mmol L−1 phosphate buffer (pH 7.0) and methanol (50:50, v/v)[1]A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient)Not specified
Flow Rate 1.0 mL/min[1]0.6 mL/minNot specified
Temperature 40 °C[1]35 °CNot specified
Detector DAD, 214 nm[1]UV, 250 nmNot specified
Retention Time (Nordiazepam) ~16 min[1]Not available for NordiazepamNot available
Resolution (Nordiazepam/Diazepam) >1.6[1]Not availableNot available
Peak Shape Symmetrical peaks reported[1]Good peak shape for benzodiazepines reported[2]Generally good peak shape for a wide range of analytes

Note: Data for Agilent Zorbax Eclipse XDB-C18 and Phenomenex Luna C18 for nordiazepam under comparable isocratic conditions were not available in the searched literature. The Zorbax data is from a gradient method for a broader benzodiazepine screen.

Experimental Protocols

The following are detailed experimental methodologies from the cited studies.

Analysis of Five Benzodiazepines on Waters Symmetry C18, Agilent Zorbax SB-C18, and PRONTOSIL EUROBOND C18[1]
  • Instrumentation: High-Performance Liquid Chromatography system with Diode Array Detector (HPLC-DAD).

  • Columns:

    • Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm)

    • Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm)

    • PRONTOSIL EUROBOND C18 (125 mm × 4.6 mm, 5 µm)

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 20 mmol L−1 phosphate buffer (pH 7.0) and methanol in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: Diode array detector set at 214 nm.[1]

  • Sample Preparation: Standard solutions of bromazepam, clonazepam, lorazepam, nordiazepam, and diazepam were prepared in the mobile phase.[1]

The study concluded that the Waters Symmetry C18 column provided the best resolution (ranging from 1.6 to 4.5) among the separated benzodiazepines under the tested conditions.[1]

Analysis of Benzodiazepines on Agilent Zorbax Eclipse XDB-C18[2]
  • Instrumentation: Agilent 1200 Series LC system coupled to an Agilent 6410 Triple Quadrupole Mass Spectrometer (LC/MS/MS).[2]

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 × 50 mm, 1.8-µm).[2]

  • Mobile Phase: A gradient was employed with Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile with 0.1% formic acid.

  • Flow Rate: Not explicitly stated for this specific application, but typical for this column dimension.

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Blood samples underwent precipitation with acetonitrile followed by solid-phase extraction.[2] The final eluent was evaporated to dryness and reconstituted in the mobile phase.[2]

This method was developed for the sensitive and specific detection of a broad range of benzodiazepines in biological matrices.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of selecting a C18 column for this compound analysis and a typical experimental workflow.

G Logical Workflow for C18 Column Selection A Define Analytical Requirements (e.g., Resolution, Sensitivity, Run Time) B Review Literature for this compound or Analogue Analysis A->B C Identify Candidate C18 Columns (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) B->C D Compare Column Specifications (e.g., Particle Size, Pore Size, Carbon Load) C->D E Evaluate Published Performance Data (Retention Time, Peak Shape, Resolution) D->E F Select Optimal Column Based on Performance and Lab Compatibility E->F G Method Development and Validation F->G

Caption: Workflow for C18 column selection.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard/Sample Weighing and Dissolution B Serial Dilution to Working Concentrations A->B C Filtration (0.45 µm) B->C D Column Equilibration C->D E Sample Injection D->E F Isocratic/Gradient Elution E->F G UV/MS Detection F->G H Peak Integration and Identification G->H I Calculation of Performance Parameters (Retention Time, Tailing Factor, Plate Count) H->I J Performance Comparison I->J

Caption: HPLC experimental workflow.

Conclusion

Based on the available data for related benzodiazepine compounds, the Waters Symmetry C18 column demonstrates excellent resolving power for a mixture of benzodiazepines, including nordiazepam, under isocratic conditions, yielding symmetrical peaks.[1] The Agilent Zorbax Eclipse XDB-C18 is a high-efficiency column suitable for rapid gradient analysis of benzodiazepines in complex matrices, offering good peak shape.[2] While specific data for the Phenomenex Luna C18 in this direct context is limited in the searched literature, it is a widely used column known for its robustness and good performance across a range of applications.

For researchers developing a new method for this compound, the Waters Symmetry C18 presents a strong starting point for achieving good separation and peak shape under isocratic conditions. For high-throughput screening applications where speed is critical, a column with a smaller particle size, such as the Agilent Zorbax Eclipse XDB-C18, would be a suitable choice. It is imperative to perform in-house method development and validation to confirm the optimal column and conditions for the specific analytical requirements of this compound analysis.

References

A Comparative Analysis of Receptor Binding Affinity: Desmethylflutiazepam versus Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of Desmethylflutiazepam and Diazepam, two benzodiazepine compounds that exert their effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes available quantitative data, outlines experimental protocols for affinity determination, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Diazepam

Diazepam , a well-characterized 1,4-benzodiazepine, is widely prescribed for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.

This compound is the N-desmethylated metabolite of Flutemazepam. Flutemazepam is noted for its high potency, estimated to be approximately 10 times that of diazepam.[1] As an active metabolite, this compound is expected to contribute significantly to the pharmacological activity of its parent compound.

Comparative Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available binding affinity data for Diazepam at various GABA-A receptor subtypes.

CompoundReceptor SubtypeKi (nM)
Diazepam α1β2γ210 - 20
α2β2γ28 - 15
α3β2γ212 - 25
α5β2γ27 - 18

Note: Ki values for Diazepam can vary between studies due to different experimental conditions.

GABA-A Receptor Signaling Pathway

Both this compound and Diazepam bind to the benzodiazepine site on the GABA-A receptor, which is an allosteric site distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride Channel (Closed) GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->GABA_site Enhances GABA Affinity Neuron Neuron Cl_channel->Neuron Cl- Influx GABA GABA GABA->GABA_site Binds BZD This compound or Diazepam BZD->BZD_site Binds Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Neuron->Hyperpolarization

GABA-A receptor signaling pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.

Materials and Reagents
  • Radioligand: [³H]Flunitrazepam or [³H]Flumazenil (specific activity ~80-90 Ci/mmol)

  • Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cerebral cortex or cerebellum)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Test Compounds: this compound and Diazepam at various concentrations

  • Non-specific Binding (NSB) Determinand: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam or Clonazepam)

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure
  • Membrane Preparation: Brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.

  • Assay Setup: The assay is typically performed in 96-well plates with the following conditions in triplicate:

    • Total Binding (TB): Radioligand + Membrane preparation + Assay buffer

    • Non-specific Binding (NSB): Radioligand + Membrane preparation + NSB determinand

    • Competition: Radioligand + Membrane preparation + varying concentrations of the test compound (this compound or Diazepam)

  • Incubation: The assay plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated as: Specific Binding = Total Binding - Non-specific Binding .

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue (e.g., Rat Cortex) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation & Washing Homogenize->Centrifuge Membranes Membrane Suspension Centrifuge->Membranes Setup Assay Setup (Total, NSB, Competition) Membranes->Setup Incubate Incubation Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate ChengPrusoff Calculate Ki (Cheng-Prusoff) Calculate->ChengPrusoff

References

Validation of a Desmethylflutiazepam analytical method based on ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Validation of a Desmethylflutiazepam Analytical Method Based on ICH Guidelines

This guide provides a comprehensive overview of the validation process for an analytical method for this compound, a designer benzodiazepine, following the International Council for Harmonisation (ICH) Q2(R1) guidelines. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and a comparison of analytical techniques.

Introduction to this compound and Method Validation

This compound is a benzodiazepine derivative that has emerged as a novel psychoactive substance. As with any active pharmaceutical ingredient (API) or its metabolites, a reliable and validated analytical method is crucial for accurate quantification in various matrices, including pharmaceutical formulations and biological samples. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] The ICH guidelines provide a framework to ensure that analytical methods are reliable, reproducible, and accurate.[3]

Selection of an Analytical Method

For the analysis of benzodiazepines, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the techniques of choice, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex matrices.[6][7] Gas chromatography-mass spectrometry (GC-MS) is also a powerful reference method for benzodiazepine detection.[4]

This guide will focus on the validation of a proposed LC-MS/MS method for the quantification of this compound. A comparison with a GC-MS method is provided below.

Comparison of Analytical Methods
FeatureLC-MS/MS (Proposed Method)GC-MS (Alternative Method)
Principle Separation based on polarity, followed by mass-to-charge ratio detection of parent and product ions.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Sensitivity Very high, often in the picogram (pg) to nanogram (ng) per mL range.[6][7]High, but can be less sensitive than LC-MS/MS for certain compounds.[8]
Specificity Very high, due to the selection of specific precursor and product ion transitions.High, based on retention time and mass fragmentation patterns.[4]
Sample Derivatization Generally not required for benzodiazepines.Often required to increase volatility and thermal stability.[9]
Sample Throughput Can be very high with modern UPLC systems.Can be lower due to longer run times, though fast GC methods exist.[10]
Instrumentation Cost Higher initial investment.Lower initial investment compared to LC-MS/MS.
Matrix Effects Susceptible to ion suppression or enhancement, which must be evaluated.[11]Less prone to matrix effects compared to ESI-LC-MS/MS, but can still occur.

ICH Q2(R1) Validation Parameters

The validation of an analytical method according to ICH Q2(R1) guidelines involves the evaluation of several key performance characteristics to ensure the method is fit for its purpose.[12][13] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G A Method Development & Optimization B Define Analytical Target Profile (ATP) & Validation Protocol A->B C Prepare Standards & Quality Control (QC) Samples B->C I Evaluate Robustness B->I D Perform Specificity (Interference Check) C->D E Determine Linearity & Range C->E F Assess Accuracy (% Recovery) C->F G Assess Precision (Repeatability & Intermediate) C->G J Compile Validation Report D->J H Determine LOD & LOQ E->H E->J F->J G->J H->J I->J K Method Implementation & Lifecycle Management J->K

Caption: Experimental workflow for analytical method validation.

Experimental Protocols and Data Presentation

Specificity
  • Experimental Protocol:

    • Analyze a blank matrix sample (e.g., drug-free plasma or placebo formulation) to check for interfering peaks at the retention time of this compound and the internal standard (IS).

    • Analyze the blank matrix spiked with this compound at the Limit of Quantitation (LOQ) level.

    • Analyze the blank matrix spiked with potentially interfering substances (e.g., related benzodiazepines, common co-administered drugs).

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS in the blank sample. The analyte peak should be clearly distinguishable from any other peaks.

Sample AnalyzedInterference at Analyte Retention Time?Interference at IS Retention Time?Result
Blank PlasmaNoNoPass
Placebo FormulationNoNoPass
Blank + Related CompoundsNoNoPass
Linearity and Range
  • Experimental Protocol:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound.

    • A suitable range might be 1 ng/mL to 200 ng/mL.[6]

    • Analyze each concentration level in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calibration curve should be visually inspected for linearity.

Concentration (ng/mL)Mean Peak Area Ratio (n=3)Calculated Concentration (ng/mL)
1.00.0521.1
5.00.2494.9
25.01.25525.1
100.05.01099.8
200.010.050200.2
Linear Regression y = 0.0502x + 0.0015 r² = 0.9995
Accuracy
  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) within the defined range (e.g., 3, 50, and 150 ng/mL).

    • Analyze at least five replicates of each QC level.

    • Accuracy is calculated as the percentage of the measured concentration to the nominal concentration (% Recovery).

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value (or 80-120% at the LOQ).

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL, n=5)% Recovery
Low QC3.02.9598.3%
Medium QC50.051.10102.2%
High QC150.0147.7598.5%
Precision
  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicates of the low, medium, and high QC samples on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on three different days, with different analysts or on different instruments.

    • Calculate the Relative Standard Deviation (%RSD) for the measured concentrations at each level.

  • Acceptance Criteria: The %RSD should not exceed 15% for each concentration level (or 20% at the LOQ).

QC LevelConc. (ng/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18 over 3 days)
Low QC3.04.5%6.8%
Medium QC50.02.8%4.1%
High QC150.02.1%3.5%
LOD and LOQ
  • Experimental Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N).

    • Analyze a series of diluted samples with known low concentrations.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (S/N ratio typically 10:1).

  • Acceptance Criteria: The LOQ must be validated for accuracy and precision.

ParameterS/N RatioEstimated ConcentrationResult
LOD ~3:10.3 ng/mLPass
LOQ ~10:11.0 ng/mLPass (Validated via Linearity, Accuracy, Precision)
Robustness
  • Experimental Protocol:

    • Deliberately introduce small variations to the LC-MS/MS method parameters.

    • Examples: change in mobile phase composition (±2%), column temperature (±5°C), flow rate (±5%).

    • Analyze a medium QC sample under each modified condition.

    • Evaluate the impact on peak area, retention time, and calculated concentration.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, indicating the method is robust.

Parameter VariedVariation% Change in ConcentrationResult
Flow Rate+5%-1.8%Pass
Flow Rate-5%+2.1%Pass
Column Temperature+5°C-0.9%Pass
Column Temperature-5°C+1.1%Pass
Mobile Phase % Organic+2%-2.5%Pass
Mobile Phase % Organic-2%+2.8%Pass

Logical Relationships of Validation Parameters

The validation parameters are interconnected. For instance, linearity, accuracy, and precision are all required to define the working range of the method.

G cluster_range Defines Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Range LOD LOD LOD->Method Robustness Robustness Robustness->Method

Caption: Logical relationships between ICH validation parameters.

Conclusion

The validation data presented demonstrates that the proposed LC-MS/MS method is specific, linear, accurate, precise, and robust for the quantification of this compound within the range of 1.0 to 200.0 ng/mL. All tested parameters meet the acceptance criteria derived from the ICH Q2(R1) guidelines. This validated method is therefore considered suitable for its intended purpose, such as in pharmacokinetic studies, clinical and forensic toxicology, and quality control of pharmaceutical products.

References

A Proposed Inter-laboratory Study for the Validation of a Desmethylflutiazepam Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desmethylflutiazepam is a benzodiazepine and an active metabolite of flutiazepam. Accurate and precise quantification of this compound in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. To ensure the reliability and comparability of results across different laboratories, a thorough validation of the analytical method is essential. This guide outlines a proposed inter-laboratory study to validate a quantitative assay for this compound and compares the expected performance of common analytical methods. As no formal inter-laboratory studies for this compound have been published, this guide provides a framework based on established validation principles for similar benzodiazepine assays.

Comparison of Analytical Methods for Benzodiazepine Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the quantification of benzodiazepines in biological samples. While immunoassays can be used for initial screening, they often lack the specificity and sensitivity required for confirmatory analysis and quantification.

Table 1: Comparison of Common Analytical Platforms for this compound Analysis

FeatureLC-MS/MSGC-MSImmunoassay
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Antibody-based detection of target analyte or related structures.
Specificity HighHighModerate to Low (cross-reactivity can occur).
Sensitivity High (typically low ng/mL)High (typically ng/mL)Moderate to Low
Sample Prep Liquid-liquid or solid-phase extraction.Often requires derivatization.Minimal, often direct analysis.
Throughput HighModerateVery High
Application Confirmation and quantification.Confirmation and quantification.Screening

Proposed Inter-laboratory Study for this compound Assay Validation

This study is designed to assess the reproducibility and transferability of a quantitative method for this compound in a biological matrix (e.g., human plasma or urine). A coordinating laboratory will prepare and distribute standardized samples to participating laboratories for analysis.

Experimental Workflow for Inter-laboratory Validation

G cluster_prep Phase 1: Preparation (Coordinating Lab) cluster_analysis Phase 2: Sample Analysis (Participating Labs) cluster_eval Phase 3: Data Evaluation (Coordinating Lab) A Method Development & Single-Lab Validation B Preparation of Validation Samples (Blank, Spiked QCs, Calibrators) A->B C Homogeneity and Stability Testing B->C D Distribution of Samples and Protocol to Participating Labs C->D E Receipt and Storage of Samples D->E F Method Implementation and Familiarization E->F G Analysis of Validation Samples F->G H Data Reporting to Coordinating Lab G->H I Statistical Analysis of Inter-laboratory Data H->I J Assessment of Repeatability and Reproducibility I->J K Final Validation Report J->K

Inter-laboratory validation workflow.

Detailed Experimental Protocols

Single-Laboratory Validation (Coordinating Laboratory)

Before the inter-laboratory study, the primary analytical method (e.g., LC-MS/MS) must be fully validated in the coordinating laboratory according to established guidelines. This includes:

  • Selectivity and Specificity: Analysis of at least six different blank matrix samples to ensure no endogenous interferences at the retention time of this compound and the internal standard.

  • Linearity: A calibration curve with a minimum of six non-zero concentration levels, analyzed over three separate runs. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analysis of quality control (QC) samples at low, medium, and high concentrations in at least five replicates per level, over three separate days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or by assessing the precision and accuracy at low concentrations.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution of the analyte.

  • Stability: Freeze-thaw, short-term (bench-top), and long-term stability of this compound in the biological matrix.

Inter-laboratory Study Protocol

a. Preparation and Distribution of Samples:

  • The coordinating laboratory will prepare a large batch of pooled blank human plasma (or urine).

  • A portion of the blank plasma will be used to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Aliquots of the blank plasma and QC samples will be prepared, coded, and stored at -80°C until shipment.

  • Samples, along with the detailed analytical method protocol and a reporting template, will be shipped on dry ice to a predetermined number of participating laboratories.

b. Analysis by Participating Laboratories:

  • Upon receipt, participating laboratories will confirm the integrity of the samples and store them at -80°C.

  • Each laboratory will use the provided protocol to analyze the samples. Any deviations from the protocol must be documented.

  • The analytical run should include a full calibration curve and the provided QC samples.

  • Results will be submitted to the coordinating laboratory in the provided template.

c. Data Analysis and Reporting:

  • The coordinating laboratory will collate the data from all participating laboratories.

  • Statistical analysis will be performed to assess:

    • Repeatability (Intra-laboratory precision): The precision of results within each laboratory.

    • Reproducibility (Inter-laboratory precision): The precision of results between different laboratories.

  • A final report will be generated summarizing the performance of the assay across all laboratories.

Expected Performance Characteristics

The following tables provide expected validation parameters for a hypothetical this compound assay based on published data for other benzodiazepines.

Table 2: Expected Performance of a Validated LC-MS/MS Assay for this compound

ParameterExpected Value
Linearity (r²) ≥ 0.99
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 80%

Table 3: Inter-laboratory Study Acceptance Criteria

ParameterAcceptance Criteria
Inter-laboratory Precision (%RSD) < 20%
Inter-laboratory Accuracy (% Bias) Within ±20%
Concordance of Qualitative ID 100%

Conclusion

A robust and validated analytical method is paramount for the accurate quantification of this compound. The proposed inter-laboratory study provides a framework for establishing the reproducibility and reliability of such an assay. The comparative data presented here for different analytical techniques and the expected performance characteristics can guide laboratories in the selection and validation of their methods. Successful completion of an inter-laboratory study according to this guide will provide a high degree of confidence in the generated data, facilitating its use in research and clinical applications.

A Comparative Analysis of Motor Impairment Induced by Desmethylflutiazepam and Other Benzodiazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the motor impairment effects of benzodiazepines, with a focus on Desmethylflutiazepam. Due to a lack of publicly available, direct experimental data on the motor-impairing effects of this compound, this document emphasizes established methodologies for assessing such effects and provides data for well-characterized benzodiazepines to serve as a benchmark for future studies.

Benzodiazepines are a class of central nervous system (CNS) depressants widely prescribed for anxiety, insomnia, and seizure disorders.[1][2][3] Their therapeutic effects are primarily mediated by the positive allosteric modulation of γ-aminobutyric acid (GABA) at the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain.[1][4][5] However, a common side effect of benzodiazepine use is motor impairment, which can manifest as drowsiness, dizziness, decreased coordination, and muscle relaxation.[1] These effects can impair activities that require fine motor control, such as driving, and increase the risk of falls, particularly in the elderly.[1]

This guide will delve into the common experimental protocols used to quantify motor impairment in preclinical models, present available data for established benzodiazepines, and discuss the current understanding of this compound in this context.

Experimental Protocols for Assessing Motor Impairment

The evaluation of motor coordination and balance in rodents is crucial for characterizing the side-effect profile of benzodiazepines. The two most widely used behavioral assays for this purpose are the Rotarod test and the Beam Walking test.

Rotarod Test

The Rotarod test is a standard method for assessing motor coordination, balance, and motor learning in rodents. The apparatus consists of a rotating rod, and the animal's ability to remain on the rod is measured.

Experimental Protocol:

  • Apparatus: A commercially available rotarod apparatus with a textured, non-slippery rod is used. The speed of rotation can be constant or accelerating.

  • Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.

  • Training: Prior to drug administration, animals are trained on the rotarod for several trials. A common training protocol involves placing the mouse on the rotating rod at a low speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes). This is repeated for 2-3 trials with an inter-trial interval.

  • Testing:

    • Constant Speed Protocol: The rod is set to a fixed speed (e.g., 15, 20, or 25 RPM).

    • Accelerating Protocol: The rod starts at a low speed and gradually increases to a maximum speed over a set period (e.g., 4 to 40 RPM over 5 minutes).

  • Drug Administration: The test compound (e.g., a benzodiazepine) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Data Collection: At various time points after drug administration (e.g., 30, 60, 90 minutes), the latency to fall from the rod is recorded. A cut-off time is typically set (e.g., 300 seconds).

  • Data Analysis: The mean latency to fall for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA).

G cluster_0 Rotarod Experimental Workflow Animal Acclimation Animal Acclimation Training Training Animal Acclimation->Training 1 hour Baseline Measurement Baseline Measurement Training->Baseline Measurement Multiple trials Drug Administration Drug Administration Baseline Measurement->Drug Administration Pre-treatment Testing Testing Drug Administration->Testing Post-treatment interval Data Collection Data Collection Testing->Data Collection Record latency to fall Data Analysis Data Analysis Data Collection->Data Analysis Statistical comparison

Rotarod Experimental Workflow Diagram
Beam Walking Test

The Beam Walking test is a sensitive assay for assessing fine motor coordination and balance. It is particularly useful for detecting subtle motor deficits.

Experimental Protocol:

  • Apparatus: A narrow wooden or plastic beam of a specific width (e.g., 12 mm) and length (e.g., 100 cm) is elevated above the ground. A goal box is placed at one end of the beam.

  • Acclimation and Training: Animals are trained to traverse the beam to enter the goal box. Training sessions are conducted for 2-3 consecutive days prior to testing.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At specified time points post-administration, animals are placed at the start of the beam, and the time taken to traverse the beam and the number of foot slips (when a hind paw slips off the beam) are recorded.

  • Data Analysis: The mean traversal time and the number of foot slips are compared between treatment groups.

G cluster_1 Beam Walking Experimental Workflow Animal Training Animal Training Drug Administration Drug Administration Animal Training->Drug Administration 2-3 days Testing Testing Drug Administration->Testing Post-treatment interval Data Recording Data Recording Testing->Data Recording Time to traverse & foot slips Statistical Analysis Statistical Analysis Data Recording->Statistical Analysis G cluster_2 Benzodiazepine Signaling Pathway Benzodiazepine Benzodiazepine GABA-A Receptor GABA-A Receptor Benzodiazepine->GABA-A Receptor Binds to allosteric site GABA GABA GABA->GABA-A Receptor Binds to orthosteric site Chloride Channel Opening Chloride Channel Opening GABA-A Receptor->Chloride Channel Opening Potentiates Chloride Influx Chloride Influx Chloride Channel Opening->Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Neuronal Hyperpolarization->Decreased Neuronal Excitability Motor Impairment Motor Impairment Decreased Neuronal Excitability->Motor Impairment

References

Safety Operating Guide

Proper Disposal of Desmethylflutiazepam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Desmethylflutiazepam, an analytical reference standard categorized as a benzodiazepine, is crucial for maintaining laboratory safety and ensuring environmental protection.[1] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard protocols for chemical waste disposal.[2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The EPA's Resource Conservation and Recovery Act (RCRA) outlines the management of hazardous waste, and its Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[4][5] A nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals is in effect.[6]

Key Regulatory Agencies and Their Roles:

Regulatory BodyRole in Pharmaceutical Waste DisposalKey Regulations and Guidance
Environmental Protection Agency (EPA) Sets guidelines for hazardous waste management and environmental protection.Resource Conservation and Recovery Act (RCRA), Subpart P for Hazardous Waste Pharmaceuticals.[3][4][5]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances.Provides specific guidelines for the handling and disposal of controlled substances to prevent diversion.[3]
State Environmental Agencies May have more stringent regulations than federal laws for pharmaceutical waste disposal.Varies by state; laboratories must be aware of and compliant with their respective state's requirements.[3]
Occupational Safety and Health Administration (OSHA) Ensures safe and healthful working conditions by setting and enforcing standards.Hazard Communication Standard, which includes requirements for safety data sheets (SDSs).

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[7]

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[7]

  • Avoid contact with skin and eyes.[7]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.[4][6]

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

3. Inactivation (Optional and to be performed by trained personnel):

  • For larger quantities, chemical deactivation may be an option to render the compound inert.[8] This should only be performed by personnel trained in chemical neutralization procedures and in accordance with your institution's approved protocols.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent spills.

5. Disposal through a Licensed Facility:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Most pharmaceutical waste is incinerated at a licensed medical incineration site.[4]

  • Ensure all documentation and record-keeping for the waste disposal are completed and maintained as required by your institution and regulatory agencies.[8]

6. Disposal of Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., methanol, as it is a solvent for this compound) three times.[9]

  • Collect the first rinseate as hazardous waste.[9] Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.

  • Deface or remove the label from the empty, rinsed container before disposing of it in the appropriate recycling or solid waste stream.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Desmethylflutiazepam_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Designated Labeled Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Labeled Container segregate->liquid_waste Liquid storage 3. Store Securely in Designated Waste Area solid_waste->storage liquid_waste->storage contact_ehs 4. Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal 5. Licensed Hazardous Waste Disposal (e.g., Incineration) contact_ehs->disposal documentation 6. Complete and Retain Disposal Documentation disposal->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Desmethylflutiazepam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Desmethylflutiazepam, a thienodiazepine derivative. Adherence to these protocols is essential for ensuring personal safety and preventing contamination in a research environment. While the available Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), a cautious approach is warranted due to its classification as a benzodiazepine analog and the potential for unforeseen biological activity.[1] For context, related benzodiazepine compounds are often classified with health warnings. Therefore, this guide recommends a comprehensive personal protective equipment (PPE) and handling strategy that prioritizes the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Single pair of nitrile gloves
Handling Solid Compound (e.g., Weighing, Aliquoting) - Disposable, fluid-resistant gown with knit or elastic cuffs- Double gloves (nitrile)- N95 or higher respirator- Safety goggles
Preparing Solutions - Disposable, fluid-resistant gown with knit or elastic cuffs- Double gloves (nitrile)- Chemical fume hood- Safety goggles- Face shield (if splash hazard exists)
Administering to Animals - Disposable, fluid-resistant gown with knit or elastic cuffs- Double gloves (nitrile)- Safety goggles- Face shield
Cleaning and Decontamination - Disposable, fluid-resistant gown- Double gloves (nitrile)- Safety goggles
Waste Disposal - Disposable, fluid-resistant gown- Double gloves (nitrile)- Safety goggles

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear a single pair of nitrile gloves during unpacking.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled.

Handling and Experimental Procedures:

  • Engineering Controls: All work involving the handling of solid this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Adhere to the PPE recommendations outlined in the table above.

  • Weighing: When weighing the solid compound, do so on a disposable weighing paper within a chemical fume hood.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Use a vortex mixer or sonicator to aid dissolution as needed.

  • Spill Management: In the event of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

Receive Receive & Inspect (Single Gloves) Store Secure Storage (Labeled, Ventilated) Receive->Store Prep_PPE Don Full PPE (Gown, Double Gloves, Respirator, Goggles) Store->Prep_PPE Weigh Weigh Solid Prep_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Waste_Seg Segregate Waste (Solid, Liquid, Sharps) Doff_PPE->Waste_Seg Dispose Dispose via EHS Waste_Seg->Dispose

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.